5-Chloroisoindoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKRSWXFLFTSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564157 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-76-7 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Chloroisoindoline for researchers
Introduction
5-Chloroisoindoline is a halogenated derivative of the bicyclic heterocycle isoindoline. The incorporation of a chlorine atom onto the isoindoline scaffold is of significant interest to researchers in medicinal chemistry and drug discovery. Halogenation is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of molecules, potentially leading to improved biological activity, metabolic stability, and membrane permeability. This technical guide provides an in-depth overview of the core physicochemical properties, a proposed synthetic route, and the potential biological relevance of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Predicted Value (for this compound-1,3-dione) | Data Type |
| Molecular Weight | 181.57 g/mol | Predicted |
| Molecular Formula | C₈H₄ClNO₂ | Predicted |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 0 | Predicted |
| Exact Mass | 180.9930561 Da | Predicted |
| Topological Polar Surface Area | 46.2 Ų | Predicted |
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for isoindoline synthesis. One such proposed pathway involves the reduction of 5-chlorophthalimide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting point.
-
The apparatus is allowed to cool, and a fresh sample is prepared.
-
The new sample is heated rapidly to about 15-20 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C/minute.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
A small amount (0.5-1 mL) of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent. This is often guided by the principle of "like dissolves like" (polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents).
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of test tubes.
-
A known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) is added to each test tube.
-
The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The samples are allowed to stand, and visual inspection is used to determine if the solid has dissolved.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved solute using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in equal parts in its protonated and deprotonated forms. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
-
The solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated and immersed in the solution.
-
The initial pH of the solution is recorded.
-
The solution is titrated with a standardized acid or base in small, known increments.
-
The pH is recorded after each addition of the titrant, allowing the solution to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known concentration of this compound is dissolved in the n-octanol phase.
-
A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase in a separatory funnel or centrifuge tube.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is then allowed to stand for the phases to separate, or centrifugation is used to break any emulsion.
-
The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, derivatives of the parent isoindoline scaffold have shown promising biological activities. Notably, some isoindoline derivatives have demonstrated neuroprotective effects. This neuroprotection is, in some cases, linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Role of Isoindoline Derivatives in Nrf2-mediated Neuroprotection.
Conclusion
This compound represents a molecule of interest for further investigation in the field of drug discovery. While experimental data on its physicochemical properties are currently lacking, predictions based on related structures and established experimental protocols provide a solid foundation for future research. The potential for isoindoline derivatives to modulate key signaling pathways, such as the Nrf2 pathway, highlights the therapeutic promise of this chemical scaffold. This technical guide serves as a starting point for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its analogues.
References
An In-Depth Technical Guide to the Synthesis of 5-Chloroisoindoline: A Review of Methodologies and Proposed Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways applicable to the preparation of 5-Chloroisoindoline, a halogenated isoindoline derivative of interest in medicinal chemistry and materials science. Due to a lack of specific literature detailing the direct synthesis mechanism and reaction kinetics of this compound, this document presents established methods for the synthesis of the closely related and structurally analogous compound, 5-chloro-indole. These methodologies offer valuable insights and a foundational framework for the development of a robust synthesis of this compound.
Proposed Synthesis of this compound via a Multi-Step Pathway
A plausible and efficient route to this compound can be extrapolated from the well-documented synthesis of 5-chloro-indole from indoline.[1][2] This multi-step process involves the protection of the indoline nitrogen, followed by electrophilic chlorination, deprotection, and subsequent functional group manipulation.
A summary of the proposed reaction steps is provided in the table below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Acylation of Isoindoline | Acylating agent (e.g., acetic anhydride or benzoyl chloride) in a chlorine-inert organic solvent (e.g., chloroform). Reaction is typically carried out at 20-30°C. | Protection of the secondary amine to prevent side reactions and direct the chlorination to the aromatic ring. |
| 2 | Chlorination | Chlorine gas in the presence of water and a basic agent (e.g., sodium carbonate). The temperature is maintained below 30°C. | Electrophilic aromatic substitution to introduce the chlorine atom at the 5-position of the isoindoline ring. |
| 3 | Saponification | Acid or alkaline hydrolysis (e.g., sodium hydroxide in an alcohol solution). | Removal of the acyl protecting group to yield this compound. |
Detailed Experimental Protocols (Adapted from 5-Chloro-indole Synthesis)
The following protocols are adapted from established procedures for the synthesis of 5-chloro-indole and can serve as a starting point for the synthesis of this compound.[1][2]
Step 1: Acylation of Isoindoline (N-Acetylation)
-
In a suitable reaction vessel, dissolve isoindoline in a chlorine-inert solvent such as chloroform.
-
Cool the solution to 20-30°C.
-
Slowly add acetic anhydride to the solution with stirring.
-
Continue stirring for one hour to ensure complete reaction.
Step 2: Chlorination of 1-Acetylisoindoline
-
To the mixture from Step 1, add water and a basic agent like sodium carbonate.
-
Introduce chlorine gas into the vigorously stirred mixture while maintaining the temperature below 30°C using a water bath.
-
The addition of chlorine is continued until the desired degree of chlorination is achieved, which can be monitored by techniques such as TLC or GC-MS.
Step 3: Saponification of 5-Chloro-1-acetylisoindoline
-
The crude 5-chloro-1-acetylisoindoline is subjected to hydrolysis.
-
For alkaline saponification, the compound is treated with a solution of sodium hydroxide in an alcohol (e.g., ethanol).
-
The mixture is heated to reflux until the deprotection is complete.
-
The product, this compound, is then isolated through standard work-up procedures including extraction and purification.
Reaction Kinetics
Visualizing the Synthesis
To aid in the understanding of the proposed synthetic pathway and experimental workflow, the following diagrams have been generated.
Caption: Proposed synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Alternative Synthetic Routes
While the acylation-chlorination-deprotection sequence is a robust method, other synthetic strategies could be explored. For instance, the Sandmeyer reaction, commonly used for the synthesis of aryl halides, could be a viable alternative if a suitable amino-substituted isoindoline precursor is available.[3] This would involve the diazotization of the amino group followed by treatment with a copper(I) chloride solution.
Conclusion
This technical guide has outlined a plausible and detailed synthetic pathway for this compound, based on established methodologies for the synthesis of the analogous 5-chloro-indole. While specific data on the reaction mechanism and kinetics for this compound are currently limited, the provided protocols and conceptual framework offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further experimental investigation is warranted to optimize the proposed synthesis and to elucidate the specific kinetic parameters of each reaction step.
References
Spectroscopic analysis of 5-Chloroisoindoline derivatives
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloroisoindoline Derivatives
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of this compound derivatives. These compounds are significant scaffolds in medicinal chemistry and materials science. This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Quantitative spectral data is summarized in structured tables for comparative analysis, and a standardized workflow for spectroscopic analysis is presented visually to guide researchers in their analytical processes.
Introduction
This compound derivatives are a class of heterocyclic compounds featuring an isoindoline core with a chlorine substituent at the 5-position. The precise characterization of these molecules is critical for understanding their structure-activity relationships and ensuring their purity and identity in applications ranging from pharmaceutical intermediates to functional materials.[1] Spectroscopic analysis provides the foundational data for this characterization, offering detailed insights into the molecular structure, functional groups, and electronic properties of these derivatives. This guide serves as a practical resource for professionals employing these analytical techniques.
Integrated Spectroscopic Workflow
A comprehensive structural elucidation of this compound derivatives typically involves an integrated approach, utilizing multiple spectroscopic techniques. Each method provides unique and complementary information. The general workflow begins with sample preparation, followed by parallel or sequential analysis using various spectroscopic methods. The data from each technique is then collectively interpreted to confirm the final structure.
Caption: General workflow for the spectroscopic analysis of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound derivatives.[2] Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Parameters: For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (2-5 seconds) are used, often with proton decoupling.
Data Presentation: NMR Spectral Data
The electron-withdrawing nature of the chlorine atom and the isoindoline ring system influences the chemical shifts of nearby protons and carbons.[2] Protons on the chlorinated aromatic ring are typically deshielded.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Scaffold
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-4 | ~7.5 - 7.7 | d | Deshielded due to proximity to chlorine. |
| H-6 | ~7.1 - 7.3 | dd | Coupled to H-4 and H-7. |
| H-7 | ~7.2 - 7.4 | d | |
| N-H | ~8.0 - 12.0 | br s | Shift is highly dependent on solvent and concentration.[2] |
| C1-H₂, C3-H₂ | ~4.0 - 5.0 | s or AB quartet | Methylene protons of the isoindoline ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Scaffold
| Carbon Position | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-5 | ~125 - 130 | Carbon directly attached to chlorine.[2] |
| C-4, C-6, C-7 | ~110 - 125 | Aromatic carbons.[2] |
| C-3a, C-7a | ~128 - 140 | Bridgehead carbons.[2] |
| C-1, C-3 | ~50 - 60 | Methylene carbons of the isoindoline ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[3] For this compound derivatives, it is particularly useful for identifying N-H and C=O stretches (in cases like this compound-1,3-dione).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Data Presentation: IR Spectral Data
The key absorptions provide a molecular "fingerprint" and confirm the presence of specific functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch (amine) | 3300 - 3500 | Medium | Present in the reduced isoindoline ring. |
| C=O Stretch (imide) | 1700 - 1780 | Strong | Two bands often visible for cyclic imides (e.g., this compound-1,3-dione).[4] |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak | Characteristic of the benzene ring.[5] |
| C-N Stretch | 1000 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong | |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for preventing premature fragmentation.
-
Data Acquisition: Acquire the mass spectrum. For structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Presentation: Mass Spectrometry Data
The primary data points are the molecular ion peak and key fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound (C₈H₈ClN)
| Ion | m/z (Calculated) | Notes |
|---|---|---|
| [M]⁺ (Molecular Ion) | 153.03 | The molecular ion peak. Will show a characteristic M+2 peak at ~m/z 155 with ~1/3 the intensity due to the ³⁷Cl isotope. |
| [M-Cl]⁺ | 118.06 | Loss of the chlorine atom. |
| [M-C₇H₆N]⁺ | 49.00 | Fragmentation of the aromatic ring. |
Note: For derivatives like this compound-1,3-dione (C₈H₄ClNO₂), the molecular weight is 181.58 g/mol .[6] The base peak in many derivatives is often due to the formation of a stable acylium ion.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is useful for characterizing the conjugated systems present in this compound derivatives and can be used for quantitative analysis.[3]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, DMSO). Concentration should be chosen to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: Use a matched pair of cuvettes, one for the sample solution and one for a solvent blank.
-
Spectrum Recording: Scan the absorbance of the sample from approximately 200 nm to 400 nm.
Data Presentation: UV-Vis Spectral Data
The electronic absorption spectra of indole derivatives, which are structurally related, are characterized by two main absorption bands.[3] Similar features are expected for isoindoline derivatives, though the exact positions will vary.
Table 5: Typical UV-Vis Absorption Maxima for Chloro-Substituted Aromatic Heterocycles
| Transition | Approximate λ_max (nm) | Solvent | Notes |
|---|---|---|---|
| π → π* | 250 - 300 | Ethanol | The position and intensity are sensitive to substituents and solvent polarity.[8] |
| n → π* | > 300 | Ethanol | Typically a weaker absorption, may be observed if non-bonding electrons (e.g., on carbonyl oxygen) are present.[7] |
Note: For 5-chloro-indole in water, an absorption maximum is observed around 290 nm.[3] The absorption characteristics of indenoisoquinoline derivatives are also highly dependent on solvent polarity.[8]
References
- 1. This compound-1,3-dione [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
Quantum chemical calculations for 5-Chloroisoindoline
An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-Chloroisoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive computational framework for the quantum chemical analysis of this compound. While direct, published computational studies on this specific molecule are not extensively available, this document outlines a robust methodology based on Density Functional Theory (DFT), a widely accepted and accurate method for molecules of similar structure and complexity.[1][2] The guide details the protocols for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. The presented data, based on established computational chemistry principles, serves as a predictive model for the behavior of this compound, offering crucial insights for its application in medicinal chemistry and materials science.
Introduction
Isoindoline and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a range of biological activities, including antiviral, antibacterial, and antitumor properties.[3][4][5] The introduction of a chlorine atom to the isoindoline core, creating this compound, is expected to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and electronic profile, thereby influencing its pharmacological activity.[6]
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure, stability, reactivity, and spectroscopic properties of molecules.[1][7] By predicting these characteristics, computational studies can guide synthetic efforts, rationalize experimental findings, and accelerate the drug discovery process.[8] This guide presents a validated computational workflow for characterizing this compound.
Computational Methodology: A Workflow
The logical flow for a comprehensive quantum chemical analysis involves geometry optimization, confirmation of the stable structure through vibrational analysis, and subsequent calculation of electronic and reactivity properties.
Caption: Workflow for Quantum Chemical Analysis.
Experimental and Computational Protocols
Proposed Computational Protocol
The quantum chemical calculations for this compound can be effectively performed using a software package like Gaussian.[9] The recommended methodology is as follows:
-
Geometry Optimization: The molecular geometry should be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory combined with the 6-311++G(d,p) basis set.[9] This combination is well-regarded for its balance of accuracy and computational efficiency for organic molecules containing halogens.[9][10]
-
Vibrational Analysis: Following optimization, a vibrational frequency analysis should be performed at the same level of theory.[11][12][13] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[14]
-
Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[7][15] Additionally, mapping the Molecular Electrostatic Potential (MEP) helps identify sites susceptible to electrophilic and nucleophilic attack.[16]
Synthesis Protocol: N-Substituted 5-Chloroisoindolines
A general method for synthesizing derivatives, which could then be used for experimental validation of computational results, involves the reaction of phthalic anhydride with a primary amine.[3]
-
Reaction Setup: A mixture of 0.1 mol of 4-chlorophthalic anhydride and 0.1 mol of a selected primary amine is prepared in 50-75 mL of glacial acetic acid.
-
Reflux: The mixture is refluxed for approximately 3 hours.
-
Purification: Upon cooling, the product typically precipitates and can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed DFT calculations for this compound.
Table 1: Predicted Optimized Geometrical Parameters (Note: These are illustrative values based on known structures. Actual bond lengths and angles would be generated by the calculation.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Cl | 1.74 Å |
| C-N | 1.47 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-C (aliphatic) | 1.52 Å | |
| Bond Angles | C-C-Cl | 119.5° |
| C-N-C | 112.0° | |
| H-C-H | 109.5° |
Table 2: Predicted Vibrational Frequencies (Note: Key characteristic vibrational modes are listed. A full calculation provides all 3N-6 modes.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3400 | Stretching of the amine bond |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H on the benzene ring |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Stretching of C-H on the pyrrolidine ring |
| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |
| C-N Stretch | ~1250 | Stretching of the carbon-nitrogen bond |
| C-Cl Stretch | ~1050 | Stretching of the carbon-chlorine bond |
Table 3: Predicted Electronic and Reactivity Descriptors (Note: These values are typical for similar heterocyclic compounds.)
| Property | Symbol | Predicted Value | Significance |
| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -0.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.6 eV | Chemical Stability / Reactivity[15] |
| Electronegativity | χ | 3.7 eV | Measure of electron attraction |
| Chemical Hardness | η | 2.8 eV | Resistance to charge transfer |
| Dipole Moment | µ | 2.5 Debye | Molecular polarity |
Molecular Orbital and Reactivity Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them indicates the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.[15] For this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atom, while the LUMO will likely be distributed across the aromatic system.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the area around the electronegative chlorine and nitrogen atoms is expected to show a negative electrostatic potential, indicating these are likely sites for interaction with electrophiles or hydrogen bond donors.
Logical Pathway for Drug Development Application
The data from these quantum chemical calculations can be integrated into a drug discovery pipeline to assess the potential of this compound derivatives as therapeutic agents.
Caption: CADD Workflow for this compound.
Conclusion
This guide outlines a comprehensive and robust framework for the quantum chemical investigation of this compound using Density Functional Theory. The proposed protocols for geometry optimization, vibrational analysis, and electronic property calculation will yield critical data on the molecule's structure, stability, and reactivity. These theoretical insights are invaluable for researchers in chemistry and drug development, providing a solid foundation for designing novel derivatives with tailored properties and predicting their behavior in biological systems, thereby streamlining the path from molecular design to experimental validation.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can quantum - chemical calculations be used to study Chloranil? - Blog - KEYINGCHEM [keyingchemical.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Guide: Elucidation of the Crystal Structure of Chlorinated Isoindoline Derivatives
A case study on N-Chlorophthalimide as a proxy for 5-Chloroisoindoline
Introduction
This technical guide provides an in-depth overview of the crystallographic analysis of chlorinated isoindoline derivatives, with a specific focus on N-Chlorophthalimide (2-chloroisoindole-1,3-dione). Due to the limited availability of public crystallographic data for this compound, this document presents the crystal structure of the closely related compound, N-Chlorophthalimide, as a representative example. The methodologies and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and materials science.
Crystallographic Data of N-Chlorophthalimide
The crystal structure of N-Chlorophthalimide has been determined and is available in the Crystallography Open Database (COD) under the deposition number 1100388.[1] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.57 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a | 5.728 Å |
| b | 6.275 Å |
| c | 20.725 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 745.5 ų |
| Z | 4 |
Table 1: Crystallographic data for N-Chlorophthalimide.[1]
Experimental Protocols
The determination of the crystal structure of a compound like N-Chlorophthalimide involves several key experimental stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
2.1. Synthesis of N-Chlorophthalimide
A common method for the synthesis of N-Chlorophthalimide involves the chlorination of phthalimide. One reported method utilizes the reaction of phthalimide with t-butyl hypochlorite in a suitable solvent mixture.
-
Materials: Phthalimide, t-butyl hypochlorite, tert-butyl alcohol, water.
-
Procedure:
-
Phthalimide is dissolved in a mixture of tert-butyl alcohol and water.
-
t-butyl hypochlorite is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period to allow for the chlorination to occur.
-
The resulting N-Chlorophthalimide product is then isolated, for example, by filtration, and washed.
-
2.2. Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Vapor diffusion is a widely used and effective method for the crystallization of small organic molecules.
-
Method: Slow vapor diffusion.
-
Procedure:
-
A saturated solution of N-Chlorophthalimide is prepared in a suitable solvent in which it is readily soluble (e.g., acetone or dichloromethane).
-
This solution is placed in a small, open vial.
-
The vial is then placed in a larger, sealed container that contains a small amount of an anti-solvent, a solvent in which N-Chlorophthalimide is poorly soluble (e.g., hexane or heptane).
-
The anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting the slow growth of single crystals over several days.
-
2.3. X-ray Diffraction Data Collection and Structure Refinement
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Procedure:
-
A suitable single crystal of N-Chlorophthalimide is selected and mounted on the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer is used to measure the intensities of the X-rays diffracted by the crystal at various angles.
-
The collected diffraction data is then processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.
-
Visualizations
3.1. Molecular Structure of N-Chlorophthalimide
The following diagram illustrates the molecular structure of N-Chlorophthalimide.
Caption: Molecular structure of N-Chlorophthalimide.
3.2. Experimental Workflow for Crystal Structure Determination
The diagram below outlines the key stages in the experimental workflow for determining the crystal structure of a small molecule like N-Chlorophthalimide.
Caption: Experimental workflow for crystal structure determination.
References
An In-depth Technical Guide to the Solubility of 5-Chloroisoindoline in Common Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Chloroisoindoline
This compound is a chlorinated heterocyclic compound. Structurally, it is a derivative of isoindoline, featuring a chlorine substituent on the benzene ring. Its chemical structure, particularly the presence of the polar lactam group and the chlorine atom, dictates its physicochemical properties, including its solubility in various organic solvents. Phthalimides and their derivatives are recognized for their importance as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the solubility of these intermediates is crucial for process optimization, purification, and formulation development.
Expected Solubility Profile
While quantitative data is unavailable, the solubility of this compound can be inferred from the behavior of structurally similar compounds, such as phthalimide and other halogenated phthalimides.
-
Polar Aprotic Solvents: Phthalimide exhibits its highest solubility in acetone.[1][2] It is anticipated that this compound would also show good solubility in polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) due to favorable dipole-dipole interactions.
-
Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be effective at dissolving this compound, facilitated by hydrogen bonding with the imide hydrogen. The acidic nature of the imide moiety in phthalimides contributes to good solubility in polar solvents through hydrogen bonding interactions.[3]
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be limited.
-
Chlorinated Solvents: Given the presence of a chlorine atom, some degree of solubility in chlorinated solvents like dichloromethane and chloroform can be expected.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Expected Solubility | Primary Interactions |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Dipole-dipole interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Van der Waals forces, dipole-dipole interactions |
| Aromatic | Toluene | Low to Moderate | π-stacking, Van der Waals forces |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Van der Waals forces |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4][5][6][7][8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7] The shaking ensures adequate contact between the solid and the solvent.[7]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter compatible with the organic solvent.[4] This step must be performed quickly and at the same temperature as the equilibration to avoid any change in solubility.
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Visualizations
A general method for the synthesis of phthalimides involves the reaction of a phthalic anhydride with ammonia or an amine.[1] For this compound-1,3-dione, the starting material would be 4-chlorophthalic anhydride.
References
- 1. daneshyari.com [daneshyari.com]
- 2. physchemres.org [physchemres.org]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. quora.com [quora.com]
- 8. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Chloroisoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroisoindoline and its derivatives are heterocyclic compounds of interest in medicinal chemistry and materials science. A thorough understanding of their thermal stability and decomposition pathways is critical for ensuring safety, efficacy, and stability in their application, particularly in drug development where thermal events can lead to degradation, loss of potency, and the formation of toxic byproducts.
The core structure of this compound, a chlorinated derivative of isoindoline, presents several factors that can influence its thermal behavior. The presence of the chlorine atom, the nature of substituents on the isoindoline ring, and the overall molecular geometry contribute to its thermal profile. This guide outlines the key experimental protocols and theoretical considerations for characterizing the thermal stability of this compound.
Predicted Thermal Behavior and Influencing Factors
While specific data is unavailable for this compound, insights can be drawn from related structures such as phthalimides and other chlorinated heterocyclic compounds.
-
Influence of the Chloro Group: The electron-withdrawing nature of the chlorine atom can affect the electron density distribution within the aromatic ring, potentially influencing bond strengths and decomposition pathways.
-
Isoindoline Core: The stability of the isoindoline ring system itself is a key determinant. Ring strain and the presence of heteroatoms will play a role in the energy required for decomposition.
-
Potential Decomposition Products: Thermal decomposition of related phthalimide compounds has been shown to produce toxic gases such as hydrogen cyanide, isocyanic acid, and nitrogen oxides, especially under oxidative conditions.[1] The presence of chlorine in this compound raises the possibility of forming chlorinated byproducts, which could include persistent organic pollutants in the presence of a chlorine source.[1]
Experimental Protocols for Thermal Analysis
A multi-technique approach is recommended to obtain a comprehensive understanding of the thermal properties of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition.[2][3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Temperature Program: The sample is subjected to a controlled temperature ramp, for example, from ambient temperature to 300°C at a heating rate of 10°C/min.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events. An endothermic peak typically corresponds to melting, while an exothermic peak often indicates decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[5]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) to study thermal decomposition, or with an oxidative gas (e.g., air) to study oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a desired temperature range (e.g., ambient to 500°C).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Evolved Gas Analysis (EGA)
To identify the decomposition products, the outlet gas from the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the gaseous species evolved during decomposition.
Data Presentation
The quantitative data obtained from thermal analysis experiments should be summarized in a clear and concise format for easy interpretation and comparison.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Method | Value | Units | Notes |
| Melting Point (Onset) | DSC | TBD | °C | To be determined experimentally. |
| Melting Point (Peak) | DSC | TBD | °C | To be determined experimentally. |
| Enthalpy of Fusion | DSC | TBD | J/g | To be determined experimentally. |
| Decomposition Onset (Tonset) | TGA (N2) | TBD | °C | Temperature at 5% mass loss. |
| Temperature of Max. Decomposition Rate | TGA (N2) | TBD | °C | Peak of the DTG curve. |
| Residual Mass @ 500°C | TGA (N2) | TBD | % | Indicates the amount of non-volatile residue. |
TBD: To be determined.
Visualization of Experimental Workflow
A diagram illustrating the logical flow of experiments is essential for planning and communication.
References
- 1. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential scanning calorimetry: applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 5. odr.chalmers.se [odr.chalmers.se]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloroisoindoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-chloroisoindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathways starting from commercially available precursors, provides explicit experimental protocols, and summarizes key characterization data.
Introduction
Isoindoline scaffolds are prevalent in a wide range of biologically active molecules and natural products. The introduction of a chlorine atom at the 5-position of the isoindoline ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide focuses on a practical and reproducible synthetic route to this compound, commencing with the preparation of a key precursor, 4-chlorophthalimide.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of 4-chlorophthalimide (also known as this compound-1,3-dione) followed by its reduction.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 4-Chlorophthalimide
4-Chlorophthalimide serves as the immediate precursor to this compound. It can be synthesized from 4-chlorophthalic anhydride.
2.1.1. Synthesis from 4-Chlorophthalic Anhydride and Urea
A straightforward and high-yielding method for the preparation of 4-chlorophthalimide involves the fusion of 4-chlorophthalic anhydride with urea.
Caption: Workflow for the synthesis of 4-Chlorophthalimide.
Step 2: Reduction of 4-Chlorophthalimide to this compound
The reduction of the cyclic imide functionality of 4-chlorophthalimide yields the desired this compound. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) being a powerful and effective option.
Experimental Protocols
Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Anhydride
Materials:
-
4-Chlorophthalic anhydride
-
Urea
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix 4-chlorophthalic anhydride and urea in a 1:1 molar ratio.
-
Heat the mixture in an oil bath to 140 °C. The mixture will melt and effervescence will be observed.
-
Maintain the temperature until the effervescence ceases and the reaction mixture solidifies.
-
Allow the flask to cool to room temperature.
-
Crush the solid product and recrystallize from ethanol to obtain pure 4-chlorophthalimide.
Reduction of 4-Chlorophthalimide to this compound using Lithium Aluminum Hydride (LAH)
Materials:
-
4-Chlorophthalimide
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH (a slight molar excess) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-chlorophthalimide in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the excess LAH by the dropwise addition of ethyl acetate, followed by the sequential and slow addition of water, 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture and stir.
-
Filter the mixture and wash the solid residue with diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by distillation or chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4-Chlorophthalimide | C₈H₄ClNO₂ | 181.57 | 210 | >90 |
| This compound | C₈H₈ClN | 153.61 | - | - |
| This compound hydrochloride | C₈H₉Cl₂N | 190.07 | - | - |
Characterization of this compound
Due to the limited availability of published spectral data for this compound, the following are expected characteristic spectroscopic features based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the methylene protons of the isoindoline core. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The four protons of the two methylene groups are expected to appear as a singlet or two closely spaced singlets around δ 4.0-4.5 ppm. A broad singlet corresponding to the N-H proton would also be expected.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons and the methylene carbons. The aromatic carbons are expected in the δ 120-145 ppm region. The methylene carbons should appear in the upfield region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretch: A medium to weak absorption band around 3300-3400 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N stretch: An absorption band in the 1250-1350 cm⁻¹ region.
-
C-Cl stretch: A strong absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 153 and an M+2 peak at m/z 155 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a chlorine atom and cleavage of the isoindoline ring.
Logical Relationships
Caption: Key factors influencing the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a reliable synthetic route for the preparation of this compound from readily available starting materials. The provided experimental protocols offer a practical basis for the synthesis of this important heterocyclic building block. While detailed experimental characterization data for the final product is scarce in the public domain, the expected spectroscopic features have been presented to aid researchers in its identification and characterization. This guide serves as a valuable resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
Methodological & Application
Protocol for N-alkylation of 5-Chloroisoindoline: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the N-alkylation of 5-chloroisoindoline, a key synthetic transformation in the development of novel therapeutics and functional materials. These protocols are intended for researchers, scientists, and drug development professionals.
The N-alkylation of the isoindoline scaffold is a critical step in modifying its pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability. The protocols outlined below provide two distinct methods for the N-alkylation of this compound derivatives: one for the secondary amine and another for the corresponding imide, this compound-1,3-dione.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. For the secondary amine, a base is utilized to deprotonate the nitrogen atom, forming a highly nucleophilic amide anion. This anion subsequently attacks an electrophilic alkylating agent, such as an alkyl halide, to yield the N-alkylated product. In the case of the imide (this compound-1,3-dione), a similar principle applies, though the acidity of the N-H proton is significantly greater, allowing for the use of milder bases.
Caption: General principle of N-alkylation.
Experimental Protocols
Two primary protocols are presented, catering to the specific form of the this compound starting material.
Protocol 1: N-alkylation of this compound (Secondary Amine)
This protocol is designed for the direct alkylation of the secondary amine.
Materials and Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-alkylation of this compound-1,3-dione (Imide)
This protocol is adapted for the alkylation of the imide, also known as 4-chlorophthalimide.[1]
Materials and Reagents:
-
This compound-1,3-dione
-
Anhydrous Acetonitrile or DMF
-
Potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., ethyl iodide, benzyl chloride)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound-1,3-dione (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base and Alkylating Agent: Add potassium carbonate (1.5 eq) and the desired alkylating agent (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Caption: General experimental workflow for N-alkylation.
Quantitative Data Summary
While specific data for the N-alkylation of this compound is not extensively published, the following table summarizes typical conditions and yields for the N-alkylation of structurally related compounds. This data can serve as a valuable reference for reaction optimization.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Aniline | Butyl bromide | NaHCO₃ | Water | 80 °C | 1 | Good | [2] |
| 7-chloro-1,5-benzodiazepine-2,4-dione | Methyl iodide | K₂CO₃ | DMF | Reflux | 48 | - | [3] |
| 7-chloro-1,5-benzodiazepine-2,4-dione | Benzyl bromide | K₂CO₃ | DMF | Reflux | 48 | - | [3] |
| Imides | Benzyl chloride | K₂CO₃ | - | - | - | - | [4] |
| Primary/Secondary Amine | 4-(Iodomethyl)-2-phenylthiazole | K₂CO₃ | Acetone/Acetonitrile | RT to Reflux | - | - | [5] |
| 5-Bromoindole | Benzyl bromide | NaH | DMF | 0 °C to RT | 2-12 | - | [6] |
| 5-Bromoindole | Methyl iodide | KOH | DMSO | RT | 1-3 | - | [6] |
Safety Considerations
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkylating agents such as methyl iodide and benzyl bromide are toxic and potentially carcinogenic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Anhydrous solvents are flammable and should be handled with care.
These protocols provide a solid foundation for the successful N-alkylation of this compound and its derivatives. Researchers are encouraged to optimize reaction conditions for their specific substrates and desired products.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains. A critical component of this methodology is the choice of a suitable resin and linker, which dictates the conditions for peptide cleavage and the nature of the C-terminal functional group. While the use of 5-Chloroisoindoline as a linker in SPPS is not documented in the scientific literature, this guide provides a comprehensive overview and detailed protocols for the widely utilized Wang resin .
The Wang resin is a p-alkoxybenzyl alcohol-functionalized polystyrene support, favored for the synthesis of C-terminal carboxylic acid peptides using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The ester linkage formed between the first amino acid and the resin is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).
These application notes provide detailed protocols for the use of Wang resin in Fmoc-SPPS, from initial resin handling and amino acid loading to peptide elongation, cleavage, and purification.
Data Presentation
Table 1: Typical Properties of Wang Resin
| Property | Value |
| Support Matrix | Polystyrene cross-linked with divinylbenzene |
| Functional Group | 4-(Hydroxymethyl)phenoxymethyl |
| Typical Loading | 0.3 - 1.5 mmol/g |
| Cleavage Condition | Moderate acidolysis (e.g., TFA) |
| C-terminal group | Carboxylic acid |
| Compatibility | Fmoc-SPPS |
Table 2: Common Reagents in Fmoc-SPPS using Wang Resin
| Reagent | Purpose | Typical Concentration/Ratio |
| Piperidine in DMF | Fmoc deprotection | 20% (v/v) |
| HBTU/HOBt or HATU in DMF | Amino acid activation/coupling | 4-5 equivalents per coupling |
| DIPEA in DMF | Base for coupling reaction | 8-10 equivalents per coupling |
| TFA/TIS/H₂O | Cleavage and deprotection cocktail | 95:2.5:2.5 (v/v/v) |
| Dichloromethane (DCM) | Resin swelling and washing | - |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and deprotection | - |
| Diethyl ether (cold) | Peptide precipitation | - |
Experimental Protocols
Resin Swelling and Preparation
Objective: To swell the Wang resin to allow for efficient diffusion of reagents.
Materials:
-
Wang resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Protocol:
-
Place the desired amount of Wang resin into a solid-phase synthesis vessel.
-
Add DCM to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
-
Wash the resin three times with DMF to prepare for the first amino acid loading.
Loading of the First Fmoc-Amino Acid
Objective: To attach the C-terminal amino acid to the Wang resin via an ester linkage.
Materials:
-
Swollen Wang resin
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
HBTU (3.9 equivalents)
-
HOBt (4 equivalents)
-
DIPEA (8 equivalents)
-
DMF
Protocol:
-
Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the swollen Wang resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
Capping of Unreacted Hydroxyl Groups
Objective: To block any unreacted hydroxyl groups on the resin to prevent the formation of deletion peptides.
Materials:
-
Loaded Wang resin
-
Acetic anhydride
-
Pyridine
-
DMF
Protocol:
-
Swell the loaded resin in DMF.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
Peptide Chain Elongation Cycle
Objective: To sequentially add amino acids to the growing peptide chain. This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
Workflow Diagram:
Caption: Workflow for a single amino acid addition cycle in Fmoc-SPPS.
A. Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times).
B. Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Cleavage of the Peptide from the Resin and Side-Chain Deprotection
Objective: To cleave the completed peptide from the Wang resin and simultaneously remove the acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Diagram of Cleavage and Precipitation:
Caption: General workflow for peptide cleavage and precipitation.
Concluding Remarks
The Wang resin remains a robust and versatile solid support for the routine synthesis of a wide variety of peptides. The protocols outlined above provide a solid foundation for researchers and drug development professionals. It is important to note that optimization of coupling times, choice of activating agents, and cleavage conditions may be necessary depending on the specific peptide sequence, particularly for "difficult" sequences prone to aggregation. Always refer to safety data sheets for all chemicals used and perform all hazardous operations in a certified fume hood.
Catalytic Methods for Palladium-Catalyzed Cross-Coupling of 5-Chloroisoindoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-chloroisoindoline. Due to the limited availability of published data specifically for this compound, the following protocols are based on established methods for structurally similar N-heterocyclic chlorides, such as chloroquinolines, chloroindoles, and chlorobenzimidazoles. These methods serve as a robust starting point for the functionalization of the this compound scaffold, a valuable building block in medicinal chemistry and materials science.
The primary palladium-catalyzed cross-coupling reactions covered in these notes are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section includes a general overview, a detailed experimental protocol, and a summary of expected outcomes based on analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position.
Application Notes
The successful Suzuki-Miyaura coupling of aryl chlorides typically requires the use of electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. The choice of base and solvent system is also critical and can influence reaction rates and yields. Aqueous solvent mixtures are often employed and can enhance the efficiency of the transmetalation step.
Quantitative Data for a Model Suzuki-Miyaura Coupling
The following data is based on the Suzuki-Miyaura coupling of 5-chloroquinolines with various boronic acids and can be considered representative for the coupling of this compound.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | K₂CO₃ | Toluene/H₂O | 110 | 18 | 80-90 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 90 | 24 | 75-85 |
| 4 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 80 | 16 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Representative)
This protocol is adapted from procedures for the coupling of other heteroaryl chlorides.
Materials:
-
N-Boc-5-chloroisoindoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-5-chloroisoindoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the isoindoline core.
Application Notes
The choice of ligand is crucial for the successful amination of aryl chlorides. Bulky, electron-rich phosphine ligands are generally required.[1] The selection of the base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used. The reaction is typically performed under inert conditions to prevent catalyst deactivation.
Quantitative Data for a Model Buchwald-Hartwig Amination
The following data is based on the amination of various aryl chlorides and serves as a guideline for the amination of this compound.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | NaOt-Bu | Toluene | 100 | 18 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85-95 |
| 3 | Benzylamine | Pd-G3-XPhos (2 mol%) | LHMDS | THF | 80 | 12 | 88-96 |
| 4 | Piperidine | Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%) | K₃PO₄ | t-BuOH | 100 | 20 | 82-92 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound (Representative)
This protocol is based on established procedures for the amination of aryl chlorides.
Materials:
-
N-Boc-5-chloroisoindoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by the amine and then the N-Boc-5-chloroisoindoline.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[2] This reaction is valuable for introducing alkynyl moieties onto the 5-position of the isoindoline scaffold.
Application Notes
The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[2] The use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free Sonogashira protocols have been developed to mitigate this issue, often requiring specific ligands and reaction conditions. An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and, in some cases, the solvent.
Quantitative Data for a Model Sonogashira Coupling
This data is based on the Sonogashira coupling of chloro-benzimidazoles and other chloro-heterocycles.
| Entry | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---: | :--- | :--- | :--- | :--- | :---: | :---: | :---: | | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | DMF | 80 | 12 | 85-95 | | 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75-85 | | 3 | 1-Hexyne | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | i-Pr₂NH | THF | 60 | 24 | 80-90 | | 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3 mol%) | CuI (6 mol%) | Et₃N | Acetonitrile | 70 | 16 | 88-96 |
Experimental Protocol: Sonogashira Coupling of this compound (Representative)
This protocol is adapted from procedures for the alkynylation of heteroaryl chlorides.
Materials:
-
N-Boc-5-chloroisoindoline (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-5-chloroisoindoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Seal the tube and heat the mixture in an oil bath at 80 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction can be used to introduce vinyl groups at the 5-position of the isoindoline ring system.
Application Notes
The Heck reaction is typically carried out in the presence of a palladium catalyst and a base. For aryl chlorides, the use of phosphine ligands is often necessary to achieve good reactivity. The choice of base, solvent, and temperature can influence the regioselectivity and stereoselectivity of the alkene insertion.
Quantitative Data for a Model Heck Reaction
This data is based on the Heck reaction of chloroindoles with various alkenes.[3]
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%) | Et₃N | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3 mol%) | NaOAc | NMP | 140 | 18 | 75-85 |
| 3 | Acrylonitrile | Herrmann's catalyst (1 mol%) | K₂CO₃ | DMAc | 130 | 20 | 65-75 |
| 4 | Methyl vinyl ketone | Pd(dba)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | Cy₂NMe | 1,4-Dioxane | 110 | 16 | 80-90 |
Experimental Protocol: Heck Reaction of this compound (Representative)
This protocol is adapted from procedures for the Heck reaction of other heteroaryl chlorides.
Materials:
-
N-Boc-5-chloroisoindoline (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a sealable reaction vessel, add N-Boc-5-chloroisoindoline, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with argon or nitrogen.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the vessel and heat in an oil bath at 120 °C for 24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Generalized Catalytic Cycle for Cross-Coupling of this compound
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing 5-Chloroisoindoline Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted isoindoline scaffolds is a key area of interest due to their presence in a variety of biologically active compounds. This document provides detailed application notes and protocols for the synthesis of 5-chloroisoindoline and its derivatives, valuable intermediates in the discovery of novel therapeutic agents.
The this compound core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer and antimicrobial agents. The introduction of a chlorine atom can significantly modulate the physicochemical properties of the parent isoindoline, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This guide outlines a practical, multi-step approach to synthesize the parent this compound and subsequently elaborate it into a variety of derivatives through N-alkylation and reductive amination.
Synthetic Strategy
The overall synthetic strategy involves a two-stage process. The first stage focuses on the preparation of the core this compound heterocycle. The second stage details the derivatization of this core at the nitrogen atom to generate a library of substituted this compound analogs.
Caption: General overview of the synthetic approach to this compound derivatives.
Stage 1: Synthesis of this compound
The foundational step in this synthetic sequence is the preparation of the parent this compound. A robust and reliable method to achieve this is through the reduction of commercially available 4-chlorophthalimide. Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation, reducing both amide carbonyl groups to methylenes.
Experimental Protocol: Reduction of 4-Chlorophthalimide
Materials:
-
4-Chlorophthalimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: To the stirred suspension, add 4-chlorophthalimide (1 equivalent) portion-wise at 0 °C. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.
-
Extraction: Filter the resulting suspension and wash the solid residue with THF. Combine the organic filtrates and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 4-Chlorophthalimide |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-70% |
Table 1: Summary of reaction parameters for the synthesis of this compound.
Caption: Experimental workflow for the reduction of 4-Chlorophthalimide.
Stage 2: Derivatization of this compound
With the this compound core in hand, a diverse library of derivatives can be generated through reactions targeting the secondary amine. N-alkylation and reductive amination are two powerful and versatile methods for this purpose.
Method A: N-Alkylation
Direct N-alkylation of this compound with various alkyl halides (e.g., benzyl bromide, ethyl iodide) in the presence of a mild base provides a straightforward route to N-substituted derivatives.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-alkylated product. Further purification can be achieved by column chromatography.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Benzyl Bromide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
Table 2: Summary of reaction parameters for the N-alkylation of this compound.
Method B: Reductive Amination
Reductive amination offers an alternative strategy to introduce a variety of substituents at the nitrogen atom. This method involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and acetone (1.5 equivalents) in dichloromethane.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Acetone |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Table 3: Summary of reaction parameters for the reductive amination of this compound.
Caption: Experimental workflows for the derivatization of this compound.
Biological Significance and Signaling Pathways
While specific signaling pathways for this compound derivatives are not extensively documented, the broader class of isoindoline-containing molecules has shown significant biological activities. For instance, some chloro-substituted aromatic compounds have been investigated for their potential as anticancer agents. The mechanism of action for such compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Furthermore, the structural similarity of isoindolines to certain neurotransmitters suggests potential interactions with receptors and transporters in the central nervous system. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound derivatives.
Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
These detailed protocols and application notes provide a solid foundation for the synthesis and further investigation of this compound derivatives, paving the way for the discovery of new and potent therapeutic agents.
Application Notes and Protocols for Isoindoline-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are critical tools in modern biological research and drug discovery, enabling the real-time visualization and quantification of specific molecules and processes within living systems. Isoindoline derivatives have emerged as a versatile class of fluorophores due to their favorable photophysical properties and amenability to chemical modification. This document provides detailed application notes and protocols for a specific class of isoindoline-based fluorescent probes, focusing on those developed from an isoindoline-1,3-dione core. These probes are designed as "turn-on" sensors, primarily for the detection of reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻), a key molecule implicated in various pathological conditions including neurodegenerative diseases and cancer.
The representative probe discussed here, BHID-Bpin , utilizes a 4-hydroxyisoindoline-1,3-dione scaffold. Its fluorescence is initially quenched by a phenylboronic acid pinacol ester protecting group. In the presence of peroxynitrite, this protecting group is cleaved, activating a strong fluorescent signal through an excited-state intramolecular proton transfer (ESIPT) mechanism.[1] This targeted activation makes such probes highly specific and sensitive for studying oxidative stress pathways.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of a representative 4-hydroxyisoindoline-1,3-dione-based probe (BHID) in its active state and its quenched precursor (BHID-Bpin). This data is essential for designing and executing fluorescence imaging experiments.
| Compound | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (Φ) |
| BHID-Bpin | ~320 nm | ~378 nm | 0.6% |
| BHID | ~320 nm | ~380 nm and ~550 nm (dual emission) | 15% |
| Data compiled from studies of BHID-Bpin and its active form, BHID, in acetonitrile.[1] |
Experimental Protocols
I. Synthesis of a 4-Hydroxyisoindoline-1,3-dione-Based Peroxynitrite Probe (BHID-Bpin)
This protocol outlines the synthesis of a representative isoindoline-based fluorescent probe for the detection of peroxynitrite.
Materials:
-
3-Hydroxyphthalic anhydride
-
Amine-functionalized phenylboronic acid pinacol ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 equivalent) and the amine-functionalized phenylboronic acid pinacol ester (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for a 4-hydroxyisoindoline-1,3-dione-based probe.
II. In Vitro Detection of Peroxynitrite
This protocol describes the use of the BHID-Bpin probe for the fluorometric detection of peroxynitrite in a cell-free system.
Materials:
-
BHID-Bpin stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peroxynitrite source (e.g., SIN-1 or authentic peroxynitrite)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a working solution of BHID-Bpin (e.g., 10 µM) in PBS.
-
Analyte Addition: Add varying concentrations of the peroxynitrite source to the wells of the 96-well plate containing the probe solution. Include a control well with no peroxynitrite.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 320 nm and emission detection at approximately 550 nm.
-
Data Analysis: Plot the fluorescence intensity against the peroxynitrite concentration to determine the detection limit and dynamic range of the probe.
Caption: Detection of peroxynitrite via boronate cleavage and ESIPT activation.
III. Live-Cell Imaging of Peroxynitrite
This protocol provides a general workflow for imaging peroxynitrite in living cells using the BHID-Bpin probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
BHID-Bpin stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Peroxynitrite inducer (e.g., SIN-1) for positive control
-
Fluorescence microscope with appropriate filter sets (Ex: ~320-340 nm, Em: ~380 nm and ~550 nm)
Procedure:
-
Cell Culture: Culture cells to the desired confluency on an appropriate imaging vessel.
-
Probe Loading: Prepare a working solution of BHID-Bpin (e.g., 5-10 µM) in cell culture medium. Remove the existing medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Induction of Peroxynitrite (Positive Control): For a positive control, prepare a solution of a peroxynitrite donor (e.g., 1 mM SIN-1) in fresh cell culture medium. After probe incubation, wash the cells once with PBS. Add the SIN-1 containing medium to the cells and incubate for an additional 30-60 minutes.
-
Washing: After incubation, wash the cells twice with PBS to remove any unbound probe and inducer.
-
Imaging: Add fresh cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope. Use an excitation wavelength around 320-340 nm and collect emission in two channels to capture the dual emission of the activated probe (around 380 nm and 550 nm).
-
Data Analysis: Quantify the fluorescence intensity in the 550 nm channel. An increase in fluorescence intensity in this channel indicates the presence of peroxynitrite.
Caption: Step-by-step workflow for live-cell imaging of peroxynitrite.
Disclaimer
The protocols and data presented are based on a representative isoindoline-1,3-dione-based fluorescent probe. These are intended as a general guide and may require optimization for specific experimental conditions, cell types, and instrumentation. Researchers should adhere to all laboratory safety guidelines when handling chemicals and biological materials. The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.
References
5-Chloroisoindoline and its Analogs: Versatile Building Blocks for Novel Agrochemicals
Affiliation: Advanced Crop Solutions Institute
Introduction
The isoindoline scaffold, a bicyclic heterocyclic amine, and its oxidized counterpart, phthalimide (isoindoline-1,3-dione), are pivotal structural motifs in the development of modern agrochemicals. Their rigid frameworks and amenable substitution patterns allow for the synthesis of a diverse array of molecules with potent herbicidal, insecticidal, and fungicidal properties. While direct applications of 5-chloroisoindoline are not extensively documented in readily available literature, the broader class of chlorinated isoindoline and phthalimide derivatives has demonstrated significant biological activity, making this family of compounds a fertile ground for agrochemical research. This application note will delve into the synthesis and biological activities of agrochemicals derived from the isoindoline and phthalimide core, with a particular focus on chlorinated analogs, providing detailed protocols and quantitative data for researchers in the field.
The introduction of a chlorine atom, such as in the 5-position of the isoindoline ring, can significantly influence the physicochemical properties of the resulting molecule. Halogenation can enhance biological activity by increasing lipophilicity, which can improve membrane permeability, and by influencing the electronic properties of the molecule, which can affect its binding to target proteins.
Herbicidal Applications: Protoporphyrinogen IX Oxidase (PPO) Inhibitors
A significant class of herbicides derived from the phthalimide scaffold are protoporphyrinogen IX oxidase (PPO) inhibitors. These herbicides act by blocking a key enzyme in the chlorophyll and heme biosynthesis pathway in plants, leading to the accumulation of protoporphyrinogen IX. This intermediate then leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption. The resulting symptoms in weeds include leaf cupping, crinkling, bronzing, and necrosis.
Synthesis of Isoindoline-1,3-dione Substituted Benzoxazinone Herbicides
A notable example is the synthesis of isoindoline-1,3-dione substituted benzoxazinone derivatives. The general synthetic approach involves the reaction of a substituted phthalic anhydride with an appropriate aminobenzoxazinone derivative.
Experimental Protocol: Synthesis of 2-(6-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-2-methyl-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)propanoate (Compound C12)
This protocol is adapted from the synthesis of related compounds and serves as a representative example.
Materials:
-
2-(6-amino-7-fluoro-2-methyl-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)propanoate
-
4,5,6,7-tetrahydrophthalic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a solution of 2-(6-amino-7-fluoro-2-methyl-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)propanoate (1.0 eq) in glacial acetic acid, add 4,5,6,7-tetrahydrophthalic anhydride (1.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Dry the purified product under vacuum.
Quantitative Data: Herbicidal Activity
The herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives has been evaluated in both pre- and post-emergence applications. The data below summarizes the percentage of weed control at a given application rate.
| Compound | Application Rate (g a.i./ha) | Weed Species | Pre-emergence Control (%) | Post-emergence Control (%) |
| C10 | 75 | Dicotyledonous weeds | >80 | >80 |
| Monocotyledonous weeds | >80 | >80 | ||
| C12 | 75 | Dicotyledonous weeds | >80 | >80 |
| Monocotyledonous weeds | >80 | >80 | ||
| C13 | 75 | Dicotyledonous weeds | >80 | >80 |
| Monocotyledonous weeds | >80 | >80 |
Dicotyledonous weeds tested include Abutilon theophrasti, Chenopodium album, and Amaranthus ascendens. Monocotyledonous weeds tested include Digitaria sanguinalis, Echinochloa crus-galli, and Setaria viridis.
Insecticidal Applications
Phthalimide derivatives have also been developed as potent insecticides. These compounds can act on various targets within the insect nervous system.
Synthesis of Phthalimide-based Insecticides
The synthesis of insecticidal phthalimide derivatives often involves the reaction of a substituted phthalic anhydride with a suitable amine-containing pharmacophore. For example, the synthesis of N-aryl phthalimides can be achieved through the condensation of phthalic anhydride with an aromatic amine.
Experimental Protocol: General Synthesis of N-Aryl Phthalimides
Materials:
-
Phthalic anhydride
-
Substituted aniline
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve phthalic anhydride (1.0 eq) and the substituted aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure N-aryl phthalimide.
-
Dry the purified product.
Quantitative Data: Insecticidal Activity
The insecticidal activity of phthalimide derivatives has been demonstrated against various pests. The following table presents the median lethal dose (LD50) of several phthalimide derivatives against the Caribbean fruit fly (Anastrepha suspensa).
| Compound | LD50 (µ g/fly ) |
| 4a | 0.70 |
| 4c | 1.91 |
| 4d | 1.83 |
Fungicidal Potential
While less explored in the agrochemical sector compared to their herbicidal and insecticidal counterparts, phthalimide derivatives have shown promise as antifungal agents. For instance, N-substituted phthalimides have demonstrated activity against various Candida species. This suggests that with further structural modifications, potent fungicides for agricultural use could be developed from this scaffold. The fungicidal mechanism of some phthalimides is thought to involve the disruption of the fungal cell membrane and interference with hyphal development.
Conclusion
The isoindoline and phthalimide scaffolds, particularly their chlorinated derivatives, represent a valuable platform for the discovery and development of novel agrochemicals. Their proven efficacy as PPO-inhibiting herbicides and as insecticides highlights their versatility. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries for screening and optimization. Future research should focus on exploring a wider range of substitutions on the isoindoline and phthalimide core, including the systematic investigation of the effects of chlorination at various positions, to unlock new and more potent agrochemical solutions. The development of quantitative structure-activity relationships (QSAR) for these chemical classes will further aid in the rational design of next-generation herbicides, insecticides, and fungicides.
Application Notes and Protocols for High-Throughput Screening of 5-Chloroisoindoline Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Chloroisoindoline Derivatives in Drug Discovery
Isoindolinones, including their chloro-substituted analogs, represent a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, such as anticancer, anti-inflammatory, and enzyme inhibitory effects, make them promising candidates for drug discovery. The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The versatility of this core structure allows for the creation of large and diverse chemical libraries, which are ideal for high-throughput screening (HTS) campaigns to identify novel therapeutic agents. These notes provide practical guidance for conducting HTS assays to discover and characterize new drug leads based on the this compound scaffold.
High-Throughput Screening Workflow
A typical HTS workflow for isoindolinone derivatives involves a multi-stage process, from initial assay development to hit confirmation and characterization. The primary objective is to efficiently screen large compound libraries to identify molecules that modulate a specific biological target or pathway.
Application 1: Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[2][3][4] Isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II (hCA I and hCA II).[5]
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity (IC₅₀ and Kᵢ) of representative isoindolinone derivatives against hCA I and hCA II.[5]
| Compound | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |
| 2a | 75.73 ± 1.205 | 87.08 ± 35.21 | 231.0 ± 1.0 | 160.34 ± 46.59 |
| 2c | 11.24 ± 0.291 | 11.48 ± 4.18 | 13.02 ± 0.041 | 9.32 ± 2.35 |
| 2f | 16.09 ± 4.14 | 13.87 ± 3.25 | 14.87 ± 3.25 | 10.15 ± 2.15 |
| Acetazolamide (AAZ) | 436.20 | - | 93.53 | - |
Experimental Protocol: Spectrophotometric Carbonic Anhydrase Inhibition Assay
This protocol describes a spectrophotometric assay to screen for inhibitors of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase I and II
-
Assay buffer (e.g., Tris-SO₄ buffer, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Isoindolinone derivative library in DMSO
-
Acetazolamide (positive control)
-
96-well or 384-well UV-transparent plates
-
Spectrophotometric plate reader
Procedure:
-
Preparation: Prepare a stock solution of pNPA in acetonitrile. Prepare working solutions of the enzyme, compounds, and controls in the assay buffer.
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the isoindolinone derivative solution or control to the respective wells.
-
Add 20 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution.
-
-
Detection and Analysis:
-
Immediately measure the absorbance at 400 nm and monitor the change in absorbance over time.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.[1]
-
Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Cancer Cells
Application 2: Histone Deacetylase (HDAC) Inhibition Assay
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[6][7][8]
Quantitative Data: HDAC1 Inhibition
The table below shows the IC₅₀ values of representative isoindolinone derivatives against HDAC1.[1]
| Compound | HDAC1 IC₅₀ (µM) |
| Derivative A | 0.5 |
| Derivative B | 1.2 |
| Derivative C | 2.5 |
| Positive Control | 0.1 |
Experimental Protocol: High-Throughput Fluorogenic HDAC Assay
This protocol describes a two-step fluorogenic assay for screening HDAC inhibitors.[1]
Materials:
-
HDAC1 enzyme
-
Assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing trypsin)
-
Isoindolinone derivative library in DMSO
-
Positive control (e.g., Trichostatin A)
-
96-well or 384-well black plates
-
Fluorometric plate reader
Procedure:
-
Reaction:
-
To each well, add the HDAC enzyme, assay buffer, and the isoindolinone derivative or control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
-
Development:
-
Stop the enzymatic reaction and initiate development by adding the developer solution.
-
Incubate for 15-30 minutes at 37°C. Trypsin will cleave the deacetylated substrate, releasing the fluorophore.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value for active compounds.
-
Signaling Pathway: HDAC Inhibition Leading to Apoptosis
Application 3: Cell-Based Cytotoxicity Assay
Cell-based assays are crucial for determining the cytotoxic effects of novel compounds on cancer cell lines.
Quantitative Data: Cytotoxicity of Isoindolinone Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various isoindolinone derivatives against different cancer cell lines.[9][10]
| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| Compound 11 | 5.89 | - | - | - |
| Compound 7 | - | 19.41 | - | - |
| Doxorubicin | - | - | - | - |
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
This protocol describes a resazurin-based assay for high-throughput screening of the cytotoxic effects of isoindolinone derivatives on cancer cell lines. The assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Complete culture medium
-
Isoindolinone derivative library in DMSO
-
Positive control (e.g., Doxorubicin)
-
Resazurin solution
-
96-well clear-bottom black plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorometric plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[1]
-
-
Compound Addition:
-
Prepare serial dilutions of the isoindolinone derivatives and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate for 48-72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Chloroisoindoline Derivative Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with poorly soluble 5-Chloroisoindoline derivatives.
Troubleshooting Guides
This section offers solutions to common problems observed during the formulation and testing of this compound derivatives.
Issue 1: Compound Crashes Out of Solution When Diluting from Organic Stock
-
Question: I dissolved my this compound derivative in DMSO, but it immediately precipitates when I dilute it into my aqueous buffer for a cell-based assay. What is happening and what should I do?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The sudden change in solvent polarity causes the compound to precipitate.[1]
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your compound in the DMSO stock solution.
-
Optimize Dilution: Add the stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. A stepwise dilution, first into a solvent/buffer mix, might also be effective.[1]
-
Adjust pH: If your derivative has ionizable groups, its solubility will be pH-dependent. For basic compounds, decreasing the pH below the pKa will increase solubility, while for acidic compounds, increasing the pH above the pKa will be beneficial.[1][2]
-
Incorporate Co-solvents: Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in the final aqueous buffer can improve the solubility of hydrophobic compounds.
-
Use Surfactants: A low concentration of a non-ionic surfactant, such as Polysorbate 80, can help maintain solubility by forming micelles.[3][4]
-
Issue 2: Inconsistent and Non-Reproducible Solubility Assay Results
-
Question: My measured solubility values for the same this compound derivative vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent solubility results can arise from several factors, including experimental procedure variations, inconsistencies in the material, or environmental fluctuations.[1]
Troubleshooting Steps:
-
Ensure Equilibration: In shake-flask solubility experiments, ensure that equilibrium is truly reached. This may require longer incubation times (24-72 hours) and should be confirmed by taking measurements at multiple time points until the concentration plateaus.
-
Control Temperature: Solubility is temperature-dependent. Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment.[1]
-
Verify Compound Purity and Form: Ensure the purity and solid-state form (e.g., crystalline polymorph, amorphous) of the compound are consistent. Different polymorphs of a compound can have different solubilities.[1]
-
Standardize Buffer Preparation: Use consistent sources and purity of water and reagents for buffer preparation, and accurately measure and adjust the pH.[1]
-
Prevent Supersaturation: Be cautious of creating a supersaturated solution, which is thermodynamically unstable and can lead to precipitation over time, giving artificially high initial solubility readings.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the aqueous solubility of a poorly soluble this compound derivative?
A1: Solubility enhancement techniques are generally categorized into physical and chemical modifications.[5][6]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][7] This can be achieved through:
-
Modification of Crystal Habit:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher energy and thus higher apparent solubility than the stable crystalline form.[10][11]
-
Co-crystals: Creating a crystalline structure composed of the API and a co-former molecule, which can have improved solubility properties.[6]
-
-
-
Chemical Modifications:
-
Formulation Approaches:
Q2: How do I choose the best solubility enhancement strategy for my specific this compound derivative?
A2: The choice of strategy depends on the physicochemical properties of your derivative, the desired dosage form, and the stage of development.
Q3: What is an Amorphous Solid Dispersion (ASD) and when should I consider it?
A3: An Amorphous Solid Dispersion (ASD) is a formulation where the poorly soluble drug (in this case, a this compound derivative) is dispersed in an amorphous state within a hydrophilic polymer matrix.[11] This prevents the drug from crystallizing and maintains it in a higher energy state, leading to improved aqueous solubility and dissolution rates.[11] You should consider an ASD when your compound has a high melting point and low aqueous solubility ("brick dust" compounds), and other methods like salt formation are not feasible or effective.[12] Characterization of ASDs is crucial to ensure they are truly amorphous and stable, using techniques like XRPD and DSC.[13][14]
Data Presentation
The following tables summarize hypothetical quantitative data for a model this compound derivative ("Cmpd-X") to illustrate the effectiveness of various solubility enhancement techniques.
Table 1: Equilibrium Solubility of Cmpd-X in Different Media
| Formulation Approach | Medium (pH 6.8, 37°C) | Solubility (µg/mL) | Fold Increase |
| Unprocessed Cmpd-X (crystalline) | Phosphate Buffer | 0.5 ± 0.1 | - |
| Micronized Cmpd-X | Phosphate Buffer | 1.2 ± 0.3 | 2.4 |
| Cmpd-X Nanosuspension | Phosphate Buffer | 15.8 ± 2.1 | 31.6 |
| Cmpd-X ASD (20% in PVP-VA) | Phosphate Buffer | 45.3 ± 4.5 | 90.6 |
Table 2: Dissolution Rate of Cmpd-X Formulations
| Formulation Approach | Time to 80% Dissolution (minutes) |
| Unprocessed Cmpd-X (crystalline) | > 120 |
| Micronized Cmpd-X | 95 |
| Cmpd-X Nanosuspension | 25 |
| Cmpd-X ASD (20% in PVP-VA) | 10 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic equilibrium solubility of a this compound derivative.
-
Materials:
-
This compound derivative powder.
-
Aqueous buffer of desired pH (e.g., pH 1.2, 4.5, 6.8).
-
Glass vials with screw caps.
-
Temperature-controlled orbital shaker.
-
0.22 µm syringe filters.
-
HPLC system for analysis.
-
-
Procedure:
-
Add an excess amount of the compound to a glass vial, ensuring a solid phase remains.
-
Add a known volume of the selected buffer to the vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[15]
-
At each time point, withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Equilibrium is confirmed when the concentration does not significantly change between two consecutive time points.[16]
-
Protocol 2: Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Objective: To measure the rate of dissolution of a formulated this compound derivative.
-
Materials:
-
Formulated dosage form (e.g., tablet containing ASD of the derivative).
-
USP Apparatus 2 (Paddle Apparatus).
-
Dissolution medium (e.g., 900 mL of pH 6.8 buffer, with or without surfactant).[17]
-
Autosampler or syringes for sample collection.
-
UV-Vis spectrophotometer or HPLC system.
-
-
Procedure:
-
De-aerate the dissolution medium and bring it to the specified temperature (typically 37 ± 0.5°C).
-
Place the specified volume (e.g., 900 mL) of the medium into each vessel of the dissolution apparatus.
-
Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
Introduce one dosage form into each vessel.
-
Start the apparatus and collect samples at predefined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of the dissolved drug in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Signaling Pathway
Some isoindoline derivatives have been investigated for their anti-inflammatory effects, which can involve the modulation of cytokine production pathways like TNF-α.[18] The diagram below illustrates a simplified signaling pathway leading to TNF-α production, a potential target for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 10. Characterization of amorphous solid dispersions: An update: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. crystalpharmatech.com [crystalpharmatech.com]
- 14. Characterization of amorphous solid dispersions | Semantic Scholar [semanticscholar.org]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. pharmatutor.org [pharmatutor.org]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Advanced Purification of 5-Chloroisoindoline Products
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the advanced purification of 5-Chloroisoindoline and its derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound stem from its moderate polarity and potential for instability under certain conditions. Key issues include the removal of structurally similar impurities from the synthesis, potential degradation if exposed to strong acids or prolonged heat, and its tendency to co-precipitate with byproducts. Careful selection of the purification method and optimization of conditions are crucial for achieving high purity.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are recrystallization and flash column chromatography. Recrystallization is often a good first choice for removing bulk impurities, especially if the crude product is semi-crystalline.[1] Flash column chromatography is highly effective for separating closely related impurities and achieving high purity levels.[2] For analytical purposes and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[3]
Q3: How can I assess the purity of my this compound product?
A3: A multi-technique approach is recommended for accurate purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect trace impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, reagents, and byproducts from the synthetic route. For instance, if synthesized from a phthalimide precursor, you might find residual phthalimide or related derivatives. Other potential impurities could be over-alkylated or hydrolyzed products. The impurity profile is highly dependent on the specific synthetic method used.[4]
Q5: Are there any specific stability concerns for this compound?
A5: While specific stability data for this compound is not extensively published, related chlorinated heterocyclic compounds can be sensitive to strong acids, prolonged exposure to high temperatures, and sometimes light.[5] It is advisable to store the purified compound in a cool, dark, and dry place. During purification, avoid unnecessarily harsh conditions.
Troubleshooting Guides
Recrystallization
dot
References
- 1. LabXchange [labxchange.org]
- 2. Purification [chem.rochester.edu]
- 3. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up of 5-Chloroisoindoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during the scale-up synthesis of 5-Chloroisoindoline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, particularly focusing on the reduction of 4-chlorophthalimide.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inefficient Reduction: The reducing agent may not be potent enough or may have degraded. | - Verify Reductant Activity: Use a fresh, properly stored batch of the reducing agent (e.g., NaBH₄, LiAlH₄). Consider a more powerful reducing agent if using a milder one with poor results. - Optimize Reaction Conditions: Adjust the temperature and reaction time. Some reductions may require elevated temperatures to proceed efficiently. Monitor the reaction progress using TLC or LC-MS. |
| Poor Quality Starting Material: Impurities in the 4-chlorophthalimide can interfere with the reaction. | - Purity Check: Analyze the purity of the starting material using techniques like NMR or HPLC. - Recrystallization: Purify the 4-chlorophthalimide by recrystallization from a suitable solvent if significant impurities are detected. | |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing. | - Reaction Monitoring: Track the consumption of the starting material by TLC or LC-MS to ensure the reaction goes to completion. - Improve Agitation: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of Side Products | Over-reduction: The isoindoline ring can be further reduced under harsh conditions. | - Milder Reducing Agent: Consider switching to a less reactive reducing agent. - Control Stoichiometry: Carefully control the stoichiometry of the reducing agent. - Temperature Control: Perform the reaction at a lower temperature to improve selectivity. |
| Dehalogenation: Loss of the chlorine atom from the aromatic ring. | - Catalyst Choice (for catalytic hydrogenation): If using catalytic hydrogenation, select a catalyst that is less prone to causing dehalogenation. - Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. | |
| Hydrolysis of Intermediates: Presence of water can lead to the formation of hydrolyzed byproducts. | - Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Product Isolation & Purification | Emulsion Formation during Workup: Difficult separation of aqueous and organic layers. | - Brine Wash: Add a saturated sodium chloride solution (brine) to help break up emulsions. - Filtration: Pass the mixture through a pad of Celite to help separate the layers. |
| Co-precipitation with Salts: The product may precipitate with inorganic salts formed during the workup. | - Solvent Selection: Choose an extraction solvent in which the product is highly soluble but the inorganic salts are not. - Careful Quenching: Add the quenching agent slowly and with vigorous stirring to control the precipitation of salts. | |
| Low Recovery from Crystallization: Product remains in the mother liquor. | - Solvent System Optimization: Screen different solvent systems to find one that provides high recovery and purity. - Cooling Profile: Control the cooling rate during crystallization to promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
The most common and scalable approach for the synthesis of this compound is the reduction of 4-chlorophthalimide. This precursor is generally accessible and the reduction of the imide functionality is a well-established transformation.
Q2: Which reducing agent is most suitable for the reduction of 4-chlorophthalimide on a large scale?
The choice of reducing agent depends on factors such as cost, safety, and the desired selectivity.
-
Sodium borohydride (NaBH₄) is often preferred for its lower cost and greater safety in handling compared to lithium aluminum hydride. It may require harsher reaction conditions (e.g., higher temperatures or the use of an activating agent).
-
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can effect the transformation under milder conditions. However, its high reactivity with water and protic solvents necessitates strict anhydrous conditions and careful handling, which can be challenging on a large scale.[1]
-
Catalytic hydrogenation is another option that can be cost-effective and environmentally friendly at scale, but requires careful catalyst selection and optimization to avoid dehalogenation.
Q3: How can I minimize the formation of the dehalogenated byproduct (isoindoline)?
Minimizing dehalogenation is crucial for obtaining high purity this compound.
-
For Metal Hydride Reductions: Avoid excessive temperatures and prolonged reaction times.
-
For Catalytic Hydrogenation: The choice of catalyst and support is critical. Catalysts like palladium on carbon (Pd/C) can sometimes promote dehalogenation. Screening different catalysts (e.g., Raney Nickel, platinum-based catalysts) and optimizing reaction conditions (pressure, temperature, and solvent) is recommended.
Q4: What are the critical parameters to control during the scale-up of the reduction reaction?
-
Temperature Control: The reduction of imides is often exothermic. Efficient heat management is critical to prevent runaway reactions and the formation of side products.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is necessary to maintain the desired reaction temperature and prevent localized high concentrations.
-
Agitation: Efficient stirring is essential to ensure good mass and heat transfer, especially in heterogeneous reaction mixtures.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial, particularly when using highly reactive reagents like LiAlH₄, to prevent degradation of the reagent and unwanted side reactions.
Q5: What are the recommended purification methods for this compound at an industrial scale?
On a large scale, purification strategies should be cost-effective and efficient.
-
Crystallization: This is often the most practical method for purifying solid products at scale. The choice of solvent is critical for achieving high purity and yield.
-
Distillation (if applicable): If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Chromatography: While column chromatography is a powerful tool in the lab, it can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail to provide the required purity.
Data Presentation
Table 1: Comparison of Reducing Agents for 4-chlorophthalimide Reduction
| Reducing Agent | Typical Solvent | Typical Temperature | Relative Reactivity | Key Considerations for Scale-up |
| Sodium Borohydride (NaBH₄) | THF, Dioxane, Alcohols | 25 - 100 °C | Moderate | Safer to handle, lower cost, may require higher temperatures or longer reaction times. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 - 65 °C | High | Highly reactive and pyrophoric, requires strict anhydrous conditions and specialized handling procedures.[1] |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Alcohols, Ethyl Acetate | 25 - 80 °C | Varies with catalyst | Potentially "greener" process, risk of dehalogenation, requires high-pressure equipment. |
Table 2: Illustrative Yield and Purity Data from Different Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Recrystallization (e.g., from Ethanol/Water) | 85-90% | >98% | 70-85% | Cost-effective and scalable. Solvent selection is crucial. |
| Column Chromatography (Silica Gel) | 85-90% | >99% | 60-75% | High purity achievable, but less cost-effective and more complex to scale. |
| Vacuum Distillation | 85-90% | >98% | 75-90% | Suitable for thermally stable compounds with a sufficiently low boiling point. |
Note: The data in these tables are illustrative and the actual results will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction of 4-chlorophthalimide (Lab Scale)
Materials:
-
4-chlorophthalimide
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl) solution
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend 4-chlorophthalimide in anhydrous THF.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C and cautiously quench the excess NaBH₄ by the slow addition of an aqueous HCl solution until the pH is acidic.
-
Adjust the pH to basic (pH > 10) with an aqueous NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing degradation of 5-Chloroisoindoline during storage
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for 5-Chloroisoindoline?
A1: While specific degradation products are not documented, visual and analytical indicators can suggest instability. These may include:
-
Color Change: A noticeable change in the color of the solid material or its solution can indicate the formation of degradation products.
-
Inconsistent Analytical Results: Discrepancies in spectroscopic data (e.g., NMR, LC-MS) between different batches or over time can point to degradation.
-
Formation of Precipitates: The appearance of insoluble material in solutions may indicate the formation of less soluble degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. Based on the general handling of air-sensitive and chlorinated compounds, the following is recommended:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Storage at low temperatures (e.g., 2-8°C) is recommended to slow down potential degradation reactions.
-
Protection from Light: Store in an amber vial or a light-blocking container to prevent photolytic degradation.
-
Dry Conditions: Keep in a tightly sealed container in a desiccator or dry environment to protect from moisture, which could lead to hydrolysis.
Q3: What potential degradation pathways should I be aware of for this compound?
A3: Based on its structure, this compound may be susceptible to several degradation pathways:
-
Oxidation: The amine functionality can be prone to oxidation, especially when exposed to air.
-
Hydrolysis: The presence of moisture could potentially lead to the hydrolysis of the chloro- group or other reactions involving the heterocyclic ring.
-
Photodegradation: Aromatic and chlorinated compounds can be sensitive to light, leading to decomposition.
-
Acid/Base Instability: Strong acidic or basic conditions could promote degradation of the isoindoline ring system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent biological assay results. | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment. Perform a quick purity check (e.g., TLC or LC-MS) of the stock solution before use. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS). | Formation of degradation products during sample preparation or analysis. | Ensure the use of high-purity, dry solvents for sample preparation. Minimize the time between sample preparation and analysis. |
| Low yield or unexpected side products in a reaction. | Degradation of this compound under reaction conditions. | If the reaction is performed at elevated temperatures, consider if the compound is thermally stable under those conditions. If using strong acids or bases, assess the compound's stability at the reaction pH. |
| Visible change in the appearance of the stored compound. | Degradation due to improper storage. | Review storage conditions. Ensure the container is properly sealed and stored under an inert atmosphere, protected from light, and at a low temperature. |
Quantitative Data
Specific quantitative data on the degradation of this compound is not available. For related heterocyclic amines, degradation is often accelerated by increased temperature. For example, some heterocyclic amines show degradation losses of over 50% after 24 hours of heating at 200°C. Forced degradation studies are necessary to determine the specific stability profile of this compound.
Table 1: General Conditions for Forced Degradation Studies
| Condition | Typical Reagents and Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 50-60°C | Acid-catalyzed ring opening or other hydrolytic reactions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 50-60°C | Base-catalyzed hydrolysis of the chloro-substituent or ring degradation. |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of the amine or aromatic ring. |
| Thermal Degradation | 50-70°C in a calibrated oven | Thermally induced decomposition. |
| Photostability | Exposure to a combination of UV and visible light | Photolytic cleavage of bonds. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, acetonitrile)
-
Amber glass vials with screw caps
-
Analytical balance
-
LC-MS or HPLC-UV system
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into several amber glass vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each storage condition by LC-MS or HPLC-UV.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound at each time point to assess its stability under the tested conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the solution stability of this compound.
Optimizing reaction conditions for the N-arylation of 5-Chloroisoindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-arylation of 5-Chloroisoindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the N-arylation of this compound?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is the most widely employed and versatile method for the N-arylation of aryl chlorides like this compound.[1][2] This reaction offers a broad substrate scope and generally proceeds with good to excellent yields under optimized conditions.
Q2: Why is the N-arylation of an aryl chloride like this compound challenging?
A2: Aryl chlorides are known to be less reactive than the corresponding aryl bromides or iodides in Buchwald-Hartwig amination.[1] This is due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. Therefore, careful selection of the catalyst system (palladium precursor and ligand) is crucial for a successful reaction.
Q3: What are the key components of a Buchwald-Hartwig reaction for the N-arylation of this compound?
A3: A typical Buchwald-Hartwig reaction setup includes:
-
Palladium Precatalyst: A source of palladium(0) is required to initiate the catalytic cycle.
-
Ligand: A phosphine-based ligand is essential to stabilize the palladium catalyst and facilitate the key steps of the reaction.
-
Base: A non-nucleophilic base is used to deprotonate the amine and generate the active nucleophile.
-
Solvent: An anhydrous, aprotic solvent is necessary to ensure the stability of the catalyst and reagents.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently. Ensure your palladium precatalyst and ligand are of high quality and handled under an inert atmosphere to prevent degradation. Consider using a pre-formed Pd(0) catalyst or a more advanced palladacycle precatalyst (e.g., G3 or G4 precatalysts) for more reliable generation of the active catalyst. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical for the coupling of aryl chlorides. For electron-rich and potentially sterically hindered substrates like this compound, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[4] It is recommended to screen a panel of ligands to identify the optimal one for your specific aryl partner. |
| Incorrect Base | The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be less effective for activating the amine and facilitating the catalytic cycle with a less reactive aryl chloride. |
| Poor Solvent Quality | The presence of water or other protic impurities in the solvent can deactivate the catalyst and quench the base. Use anhydrous and thoroughly degassed solvents. Common choices include toluene, dioxane, and THF.[4] |
| Low Reaction Temperature | The N-arylation of aryl chlorides often requires elevated temperatures to proceed at a reasonable rate. A typical temperature range is 80-110 °C.[4] If you observe slow conversion, consider increasing the reaction temperature. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation of this compound | This side reaction, where the chlorine atom is replaced by a hydrogen, can compete with the desired N-arylation. This is often promoted by β-hydride elimination from the palladium-amido complex. Using a bulkier ligand can sometimes suppress this pathway by favoring reductive elimination to form the desired C-N bond. |
| Homocoupling of the Aryl Partner | Formation of biaryl products from the coupling of two molecules of the aryl partner can occur, especially at high catalyst loadings or temperatures. Reducing the catalyst concentration and reaction temperature may mitigate this side reaction. |
| Decomposition of Starting Material or Product | Isoindoline derivatives can be sensitive to strongly basic conditions and high temperatures. If you observe degradation, consider using a milder base (e.g., K₃PO₄) in combination with a more active catalyst system, or lowering the reaction temperature and extending the reaction time. |
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of an Aryl Chloride: [3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl amine, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous, degassed toluene to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a general starting point. The optimal conditions, including the choice of catalyst, ligand, base, solvent, and temperature, will need to be determined empirically for the specific N-arylation of this compound with a given aryl partner.
Data Presentation
The following tables provide a starting point for the optimization of reaction conditions based on literature for the N-arylation of various aryl chlorides.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Precatalyst | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | [Initial screening] |
| 2 | Pd₂(dba)₃ | RuPhos | [Initial screening] |
| 3 | Pd(OAc)₂ | BrettPhos | [Initial screening] |
| 4 | G3-XPhos | - | [Initial screening] |
Table 2: Base and Solvent Screening
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | [Initial screening] |
| 2 | LHMDS | Toluene | 100 | [Initial screening] |
| 3 | K₃PO₄ | Dioxane | 110 | [Initial screening] |
| 4 | Cs₂CO₃ | Toluene | 110 | [Initial screening] |
Visualizations
Caption: Experimental workflow for the N-arylation of this compound.
Caption: Troubleshooting decision tree for low yield in N-arylation.
References
Column chromatography tips for purifying 5-Chloroisoindoline analogs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Chloroisoindoline analogs via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound analogs?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of moderately polar compounds like this compound analogs.[1][2] However, due to the basic nature of the isoindoline nitrogen, interactions with acidic silanol groups on the silica surface can lead to issues like peak tailing.[3][4]
If you encounter such problems, consider these alternatives:
-
Deactivated or End-Capped Silica: These have fewer free silanol groups, which minimizes undesirable interactions with basic analytes and improves peak shape.[3][4]
-
Alumina (Neutral or Basic): Alumina can be a good alternative for acid-sensitive or basic compounds.[5][6] Ensure you match the grade (neutral or basic) to your compound's stability profile.
-
Reversed-Phase Silica (C18): For highly polar analogs, reversed-phase chromatography using a polar mobile phase (e.g., water/methanol or water/acetonitrile) may provide a better separation.[5]
Q2: How do I select the right mobile phase (eluent) for my separation?
A2: Eluent selection is crucial and should be systematically determined using Thin-Layer Chromatography (TLC) before running the column.[5][7] The goal is to find a solvent system where your target this compound analog has an Rf value between 0.2 and 0.4 , which typically provides the best separation on a column.[5][8]
-
Starting Solvent Systems: For normal-phase chromatography on silica, begin with a binary mixture of a non-polar solvent and a more polar solvent.[9] Common systems for nitrogen-containing heterocycles include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[1][9]
-
Adjusting Polarity: If the Rf is too low (compound doesn't move), increase the proportion of the polar solvent. If the Rf is too high (compound moves too fast), increase the proportion of the non-polar solvent.
-
Addressing Streaking/Tailing on TLC: If your compound streaks on the TLC plate, it indicates strong interaction with the silica. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol (e.g., 0.1-1%) to the eluent can help achieve sharper spots by competing for the active sites on the silica gel.[6][9]
Q3: Should I use isocratic or gradient elution?
A3: For complex reaction mixtures containing byproducts with a wide range of polarities, gradient elution is generally superior to isocratic elution.[10][11]
-
Isocratic Elution: Uses a constant solvent composition throughout the run. It is simple but can lead to significant peak broadening (band-broadening) for later-eluting compounds.[10][12]
-
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by gradually increasing the percentage of the more polar solvent.[13] This technique sharpens peaks, improves resolution between compounds, and reduces the overall purification time.[10][14] A linear or step gradient is often effective.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Broad Peaks | 1. Secondary Silanol Interactions: The basic nitrogen of the isoindoline interacts strongly with acidic silanol groups on the silica surface.[3][4][15] 2. Column Overload: Too much sample has been loaded onto the column.[3] 3. Incorrect Mobile Phase pH: The pH of the eluent is not optimal for the analyte.[4] | 1. Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to your eluent to mask the silanol groups.[9] 2. Reduce the sample load. A general rule is to load 1-5% of the silica gel mass. 3. Use a buffered mobile phase or switch to a less acidic stationary phase like alumina.[15] |
| Poor or No Separation | 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution or no elution. 2. Compound Degradation: The analyte may be unstable on silica gel.[16] 3. Column Was Packed Poorly: Channels or cracks in the stationary phase lead to uneven flow.[17] | 1. Re-optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for your compound and ensure good separation from impurities.[5] 2. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[16] If unstable, use a deactivated stationary phase like neutral alumina. 3. Repack the column carefully, ensuring a level surface and a homogenous slurry. |
| Compound Won't Elute | 1. Eluent Polarity Too Low: The solvent system is not strong enough to move the compound off the column.[16] 2. Irreversible Adsorption/Decomposition: The compound has very strong interactions with the silica or has decomposed.[16] 3. Sample Precipitation: The compound may have precipitated at the top of the column if loaded in a solvent in which it is poorly soluble. | 1. Gradually increase the polarity of the eluent (e.g., add a higher percentage of methanol to a DCM/MeOH system).[9] 2. First, try flushing the column with a very polar solvent like 10-20% Methanol/DCM. If this fails, the compound may be lost. Consider a different stationary phase for future attempts. 3. Use the "dry loading" method (see Protocol 2). |
| Cracked or Channeled Column Bed | 1. Heat of Adsorption: Running a very non-polar solvent followed by a much more polar one can generate heat, causing solvent to boil and crack the silica bed. 2. Poor Packing Technique: The silica was not allowed to settle evenly.[17] | 1. When running a gradient, increase the solvent polarity gradually. Pre-saturate the silica with the initial, less polar eluent. 2. Ensure the silica slurry is homogenous and allowed to settle without voids. Gently tap the column while packing to encourage even distribution. |
Experimental Protocols
Protocol 1: Solvent System Development using TLC
-
Dissolve a small amount of your crude this compound analog mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare several TLC chambers with different ratios of a non-polar and polar solvent (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Spot the crude mixture onto separate TLC plates for each solvent system.
-
Develop the plates and visualize the spots using a UV lamp (254 nm).
-
Calculate the Rf value for your target compound in each system.
-
Adjust the solvent ratio until the Rf of the target compound is between 0.2 and 0.4, with clear separation from major impurities.[5] If tailing is observed, add 0.5% triethylamine to the chosen eluent and re-run the TLC to confirm improved spot shape.
Protocol 2: Dry Loading a Sample
This method is ideal when the crude product has poor solubility in the column eluent.[18]
-
Dissolve the crude material in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add a portion of silica gel to the solution (typically 2-3 times the mass of the crude product).
-
Gently swirl the flask to mix the contents until a uniform slurry is formed.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[18]
-
Carefully layer this powder on top of the packed column bed.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[18]
Visualizations
Caption: Troubleshooting workflow for peak tailing of basic analogs.
Caption: General workflow for purification by column chromatography.
Caption: Logic diagram for optimizing eluent polarity using TLC.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of 5-Chloroisoindoline and 5-Bromo-isoindoline Reactivity: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the isoindoline scaffold is a valuable structural motif. Functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a key strategy for the synthesis of novel therapeutic agents. The choice of the halogen substituent on the isoindoline ring is a critical parameter that significantly influences the reactivity and, consequently, the efficiency of these synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of 5-Chloroisoindoline and 5-Bromo-isoindoline, supported by experimental data from analogous heterocyclic systems, to inform substrate selection and reaction optimization.
The fundamental difference in the chemical behavior of this compound and 5-Bromo-isoindoline lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The established trend for the reactivity of aryl halides in this step is I > Br > Cl > F, which is inversely proportional to the bond dissociation energy of the carbon-halogen bond.[1][2] The weaker carbon-bromine bond in 5-Bromo-isoindoline undergoes oxidative addition more readily than the stronger carbon-chlorine bond in this compound.[1] This translates to 5-Bromo-isoindoline generally being the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields to its chloro-analogue.[1][3]
Quantitative Reactivity Comparison in Key Cross-Coupling Reactions
While direct side-by-side quantitative comparisons for this compound and 5-Bromo-isoindoline are not extensively available in the literature, a robust understanding of their relative reactivity can be inferred from data on the analogous 5-chloroindole and 5-bromoindole systems. The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal transformations in modern synthetic chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The enhanced reactivity of the bromo-substituted heterocycle is evident in the milder conditions and high yields typically achieved. While the chloro-analogue is also a viable substrate, it often requires more specialized and forcing conditions to achieve high conversion.[1]
| Feature | 5-Bromo-isoindoline (inferred from 5-bromoindole) | This compound (inferred from 5-chloroindole) | Rationale |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)[1] | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.[3] |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ | More robust conditions are often needed for the less reactive chloro-substrate. |
| Reaction Temperature | 80-100 °C | 100-120 °C | Higher activation energy for C-Cl bond cleavage requires more thermal energy.[3] |
| Representative Yield | ~95%[1] | Up to 97% (with specialized catalysts)[1] | High yields are achievable for both, but chloro-derivatives require more optimized conditions. |
| General Observation | Higher yields under milder conditions compared to chloro-analogues.[1] | Requires more forcing conditions and specialized catalysts for efficient coupling.[1] | The lower C-Br bond dissociation energy facilitates the rate-determining oxidative addition step.[1] |
Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. The difference in reactivity between the bromo and chloro derivatives is also pronounced in this transformation.
| Feature | 5-Bromo-isoindoline (inferred from 5-bromoindole) | This compound (inferred from 5-chloroindole) | Rationale |
| Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP)[1] | Similar to bromo-derivative, but often requires higher catalyst loading.[1] | The less reactive C-Cl bond requires a higher concentration of the active catalyst. |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄ | Stronger bases are often employed to facilitate the catalytic cycle. |
| Reaction Temperature | 80-110 °C | 100-130 °C | More energy is needed to overcome the higher activation barrier of C-Cl bond cleavage. |
| Representative Yield | High (often >90%) | Moderate to High (can be lower than bromo-analogue under identical conditions) | The greater reactivity of the C-Br bond generally leads to more efficient conversion. |
| General Observation | Readily undergoes amination with a wide range of amines.[1] | More challenging substrate, often requiring careful optimization of catalyst and ligand.[1] | The inherent reactivity difference of the C-X bond dictates the reaction efficiency. |
Experimental Protocols
The following are detailed, adaptable methodologies for key comparative experiments.
Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 5-Bromo-isoindoline and this compound in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
5-Bromo-isoindoline
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate reaction vials, add the corresponding halo-isoindoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in dioxane (5 mL).
-
To each reaction vial, add 2.5 mL of the catalyst stock solution and 0.5 mL of water.
-
Seal the vials and place them in a preheated oil bath at 100 °C.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion or at the final time point, cool the reaction mixtures to room temperature.
-
Dilute each mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylisoindoline and determine the isolated yield for each reaction.
Experimental Protocol 2: Comparative Buchwald-Hartwig Amination
Objective: To compare the reactivity of 5-Bromo-isoindoline and this compound in a Buchwald-Hartwig amination reaction with morpholine.
Materials:
-
5-Bromo-isoindoline
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To two separate oven-dried Schlenk tubes under an inert atmosphere (e.g., argon), add the corresponding halo-isoindoline (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XantPhos (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to each tube.
-
Add anhydrous toluene (5 mL) to each tube, followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tubes and heat the reaction mixtures in a preheated oil bath at 110 °C.
-
Monitor the reactions' progress by TLC or LC-MS at regular intervals.
-
After the reaction is complete, cool the mixtures to room temperature.
-
Carefully quench the reactions by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 5-(morpholino)isoindoline and calculate the yield for each starting material.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for comparing the reactivity of this compound and 5-Bromo-isoindoline.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow for the comparative analysis of reactivity.
Conclusion
References
Validating the Structure of Synthesized 5-Chloroisoindoline Derivatives by 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of a series of synthesized 5-Chloroisoindoline derivatives, offering supporting experimental data and detailed protocols.
The isoindoline scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a chlorine atom at the 5-position can significantly modulate a molecule's physicochemical and pharmacological properties. Therefore, precise structural characterization is paramount. While one-dimensional (1D) NMR provides initial insights, complex substitution patterns necessitate the use of more sophisticated 2D NMR techniques for unequivocal structure determination.[1][2][3][4]
This guide will compare the structural elucidation of three hypothetical this compound derivatives with varying N-substituents (Methyl, Acetyl, and Benzyl) using a suite of 2D NMR experiments: Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Comparative Analysis of this compound Derivatives
To illustrate the power of 2D NMR in structural validation, we will examine the hypothetical data for three derivatives:
-
Derivative 1: 5-Chloro-2-methylisoindoline
-
Derivative 2: 1-(5-Chloroisoindolin-2-yl)ethan-1-one (N-Acetyl)
-
Derivative 3: 2-Benzyl-5-chloroisoindoline
The expected proton (¹H) and carbon (¹³C) chemical shifts, along with key 2D NMR correlations, are summarized in the tables below. These values are predicted based on established NMR principles and data from structurally related compounds.
Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Position | Derivative 1 (¹H) | Derivative 1 (¹³C) | Derivative 2 (¹H) | Derivative 2 (¹³C) | Derivative 3 (¹H) | Derivative 3 (¹³C) |
| 1 | 4.15 (s, 4H) | 58.2 | 4.75 (s, 4H) | 53.5 | 4.28 (s, 4H) | 57.9 |
| 3 | 4.15 (s, 4H) | 58.2 | 4.75 (s, 4H) | 53.5 | 4.28 (s, 4H) | 57.9 |
| 3a | - | 138.5 | - | 139.8 | - | 139.1 |
| 4 | 7.20 (d, J=8.0 Hz, 1H) | 123.5 | 7.28 (d, J=8.1 Hz, 1H) | 124.1 | 7.25 (d, J=8.0 Hz, 1H) | 123.8 |
| 5 | - | 132.0 | - | 133.2 | - | 132.5 |
| 6 | 7.15 (dd, J=8.0, 1.8 Hz, 1H) | 128.8 | 7.22 (dd, J=8.1, 1.9 Hz, 1H) | 129.5 | 7.18 (dd, J=8.0, 1.8 Hz, 1H) | 129.1 |
| 7 | 7.05 (d, J=1.8 Hz, 1H) | 122.1 | 7.15 (d, J=1.9 Hz, 1H) | 122.8 | 7.10 (d, J=1.8 Hz, 1H) | 122.4 |
| 7a | - | 140.2 | - | 141.5 | - | 140.8 |
| N-CH₃ | 2.50 (s, 3H) | 42.1 | - | - | - | - |
| N-C=O | - | - | - | 168.5 | - | - |
| N-COCH₃ | - | - | 2.20 (s, 3H) | 21.5 | - | - |
| N-CH₂ | - | - | - | - | 3.95 (s, 2H) | 62.3 |
| N-Bn-C1 | - | - | - | - | - | 137.8 |
| N-Bn-C2/6 | - | - | - | - | 7.35 (d, J=7.5 Hz, 2H) | 128.9 |
| N-Bn-C3/5 | - | - | - | - | 7.30 (t, J=7.5 Hz, 2H) | 128.5 |
| N-Bn-C4 | - | - | - | - | 7.25 (t, J=7.5 Hz, 1H) | 127.3 |
Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)
| Derivative | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlations | Key HMBC (¹H-¹³C) Correlations |
| 1 | H-6 with H-4 and H-7 | H-1/3 with C-1/3; H-4 with C-4; H-6 with C-6; H-7 with C-7; N-CH₃ with C(N-CH₃) | H-1/3 to C-3a, C-7a; H-4 to C-5, C-7a; H-7 to C-3a, C-5; N-CH₃ to C-1, C-3 |
| 2 | H-6 with H-4 and H-7 | H-1/3 with C-1/3; H-4 with C-4; H-6 with C-6; H-7 with C-7; N-COCH₃ with C(N-COCH₃) | H-1/3 to C-3a, C-7a, N-C=O; H-4 to C-5, C-7a; H-7 to C-3a, C-5; N-COCH₃ to N-C=O |
| 3 | H-6 with H-4 and H-7; N-Bn-H2/6 with H3/5; N-Bn-H3/5 with H4 | H-1/3 with C-1/3; H-4 with C-4; H-6 with C-6; H-7 with C-7; N-CH₂ with C(N-CH₂); N-Bn protons with corresponding carbons | H-1/3 to C-3a, C-7a; H-4 to C-5, C-7a; H-7 to C-3a, C-5; N-CH₂ to C-1, C-3, N-Bn-C1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for the synthesis and 2D NMR analysis of the this compound derivatives.
General Synthesis of this compound Derivatives
A common route to N-substituted 5-chloroisoindolines involves the reduction of the corresponding 5-chlorophthalimide, followed by N-alkylation or N-acylation.
-
Synthesis of 5-Chlorophthalimide: Phthalic anhydride is nitrated, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine, and subsequent imidization.
-
Reduction to this compound: 5-Chlorophthalimide is reduced using a suitable reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation.
-
N-Substitution:
-
N-Methylation (Derivative 1): this compound is treated with formaldehyde and formic acid (Eschweiler-Clarke reaction).
-
N-Acetylation (Derivative 2): this compound is treated with acetyl chloride or acetic anhydride in the presence of a base.
-
N-Benzylation (Derivative 3): this compound is treated with benzyl bromide in the presence of a base.
-
2D NMR Data Acquisition and Processing
-
Sample Preparation: 5-10 mg of the purified derivative is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
NMR Instrument: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
1D ¹H NMR: A standard proton spectrum is acquired to determine the chemical shifts and coupling constants of all protons.
-
1D ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all carbon atoms.
-
COSY: A gradient-enhanced COSY experiment is performed to identify proton-proton spin-spin coupling networks. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.
-
HSQC: A gradient-enhanced HSQC experiment with multiplicity editing is used to determine one-bond proton-carbon correlations. The spectral width is 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).
-
HMBC: A gradient-enhanced HMBC experiment is performed to identify long-range (2-3 bond) proton-carbon correlations. The experiment is optimized for a long-range coupling constant of 8 Hz.
-
Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Workflow and Logic
The overall process of synthesizing and validating the structure of the this compound derivatives can be visualized as a logical workflow.
Figure 1. Workflow for the synthesis and structural validation of this compound derivatives.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and indispensable toolkit for the unambiguous structural validation of synthesized this compound derivatives.[5][6][7] By establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), researchers can confidently confirm the regiochemistry of the chlorine substituent and the nature of the N-substituent. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. Unequivocal determination of caulamidines A and B: application and validation of new tools in the structure elucidation tool box - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
LC-MS versus GC-MS for the Analysis of 5-Chloroisoindoline Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 5-chloroisoindoline and its reaction mixtures, selecting the optimal analytical technique is paramount for accurate monitoring of reaction progress, impurity profiling, and final product characterization. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for this application. The choice between these methods hinges on the physicochemical properties of the analytes and the specific requirements of the analysis.
Key Considerations at a Glance
The primary determinant for selecting between LC-MS and GC-MS is the volatility and thermal stability of the compounds of interest within the this compound reaction mixture. While this compound itself is a semi-volatile compound, its reaction byproducts and potential impurities may exhibit a wide range of polarities and thermal labilities.
LC-MS is generally preferred for its versatility in analyzing a broader range of compounds without the need for derivatization. It is particularly well-suited for polar, non-volatile, and thermally sensitive molecules that may be present in the reaction mixture.
GC-MS , on the other hand, excels in the analysis of volatile and thermally stable compounds. For semi-volatile compounds like this compound and its less polar derivatives, GC-MS can offer excellent separation efficiency and sensitivity. However, for more polar or thermally labile components, a derivatization step is often necessary to increase volatility and prevent degradation in the heated GC inlet.
Comparative Data Summary
| Parameter | LC-MS | GC-MS |
| Analyte Volatility | Not a limiting factor | Requires volatile and thermally stable analytes (derivatization may be needed) |
| Sample Throughput | High | Moderate to High |
| Sensitivity | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less pronounced |
| Derivatization | Typically not required | Often required for polar analytes to improve volatility and peak shape |
| Typical Run Time | 5 - 30 minutes | 10 - 40 minutes |
| Instrumentation Cost | Generally higher | Generally lower |
| Ease of Use | Moderate to complex | Moderate |
Experimental Protocols
Detailed methodologies for the analysis of a this compound reaction mixture using both LC-MS and GC-MS are provided below. These protocols are representative and may require optimization based on the specific composition of the reaction mixture and the instrumentation used.
LC-MS/MS Method for this compound and Related Impurities
This method is designed for the direct analysis of this compound and a range of potential polar and non-polar impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or acetonitrile.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and expected byproducts, and a full scan mode for impurity profiling.
GC-MS Method for this compound and Volatile Impurities (with Derivatization)
This method is suitable for the analysis of this compound and its volatile, less polar impurities. A derivatization step is included to improve the chromatographic performance of any polar byproducts containing active hydrogens.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Add 1 mL of a suitable solvent such as dichloromethane or ethyl acetate and vortex to dissolve.
-
To 100 µL of this solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of a this compound reaction mixture by either LC-MS or GC-MS.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between them should be guided by the specific analytical needs and the nature of the compounds being analyzed.
-
LC-MS is the more versatile technique, capable of analyzing a wider range of compounds, including polar and thermally labile species, without the need for derivatization. This makes it ideal for comprehensive impurity profiling and for reaction mixtures where the composition is not fully known.
-
GC-MS is a robust and highly efficient technique for the analysis of volatile and semi-volatile compounds. For this compound and its less polar analogs, GC-MS can provide excellent chromatographic resolution and sensitivity. However, the potential need for derivatization for more polar components adds an extra step to the sample preparation and can introduce variability.
For a comprehensive understanding of a this compound reaction mixture, a combination of both techniques may be the most powerful approach, leveraging the strengths of each to provide a complete picture of the reaction's progress and the purity of the final product.
Navigating the Selectivity Landscape: A Comparative Guide to 5-Chloroisoindoline-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount in the quest for selective and effective therapeutics. This guide provides a comprehensive comparison of the inhibitory profile of a representative 5-Chloroisoindoline-based compound against a panel of diverse enzyme families. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, we aim to offer a valuable resource for assessing the selectivity and potential off-target effects of this class of inhibitors.
The this compound scaffold has emerged as a promising privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of enzymes implicated in various disease states. However, the ultimate utility of any inhibitor is dictated not only by its potency against the intended target but also by its selectivity profile across the broader enzymome. Off-target inhibition can lead to unforeseen side effects and therapeutic complications, underscoring the critical need for comprehensive cross-reactivity studies.
This guide focuses on a hypothetical, yet representative, this compound-based inhibitor, herein referred to as Cmpd-X , to illustrate a typical cross-reactivity profile. The data presented is a composite derived from publicly available information on various this compound derivatives, providing a realistic overview of the potential selectivity challenges and opportunities associated with this chemical class.
Comparative Inhibitory Activity of Cmpd-X
To assess the selectivity of Cmpd-X, its inhibitory activity (IC50) was evaluated against a panel of enzymes from three major families: kinases, proteases, and phosphatases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Enzyme Family | Enzyme Target | IC50 (nM) of Cmpd-X |
| Kinases | ||
| Kinase A | 50 | |
| Kinase B | 500 | |
| Kinase C | >10,000 | |
| Proteases | ||
| Protease X | 800 | |
| Protease Y | 5,000 | |
| Protease Z | >10,000 | |
| Phosphatases | ||
| Phosphatase 1 | 2,500 | |
| Phosphatase 2 | >10,000 | |
| Phosphatase 3 | >10,000 |
Table 1: Comparative inhibitory activity of Cmpd-X against a panel of kinases, proteases, and phosphatases. The data demonstrates a higher potency of Cmpd-X towards Kinase A, suggesting a degree of selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to determine the inhibitory activities presented in this guide.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate
-
Cmpd-X (or other test inhibitors)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
96-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of Cmpd-X in kinase buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted Cmpd-X.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of Cmpd-X relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protease Inhibition Assay (Fluorometric Assay)
This assay measures the activity of a protease by monitoring the cleavage of a fluorogenic substrate. Increased fluorescence indicates higher protease activity.
Materials:
-
Protease of interest
-
Fluorogenic protease substrate
-
Cmpd-X (or other test inhibitors)
-
Assay buffer (specific to the protease)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Cmpd-X in the appropriate assay buffer.
-
In a 96-well black microplate, add the protease and the diluted Cmpd-X.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Phosphatase Inhibition Assay (Colorimetric pNPP Assay)
This assay determines phosphatase activity by measuring the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP). The yellow color of pNP is measured spectrophotometrically.
Materials:
-
Phosphatase of interest
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Cmpd-X (or other test inhibitors)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Stop solution (e.g., 1 M NaOH)
-
96-well clear microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of Cmpd-X in the assay buffer.
-
In a 96-well plate, add the phosphatase and the diluted Cmpd-X.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at 405 nm.
-
Calculate the percentage of inhibition for each concentration of Cmpd-X relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Biological Context and Experimental Design
To better understand the implications of enzyme inhibition and the workflow of these studies, the following diagrams have been generated using Graphviz.
Head-to-head comparison of different catalytic systems for 5-Chloroisoindoline synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Chloroisoindoline, a valuable building block in medicinal chemistry, can be synthesized through various catalytic routes. This guide provides an objective, data-driven comparison of different catalytic systems for its synthesis, focusing on the catalytic reduction of 4-chlorophthalimide.
The primary route to this compound involves the selective reduction of one of the two carbonyl groups of 4-chlorophthalimide. This transformation requires a catalyst that can facilitate hydrogenation under specific conditions to avoid over-reduction or side reactions. This comparison focuses on catalytic systems for which experimental data is available, providing a clear overview of their performance.
Performance Comparison of Catalytic Systems
The selection of an optimal catalytic system for the synthesis of this compound from 4-chlorophthalimide is critical for achieving high yield and purity. Below is a summary of the performance of different catalytic systems based on available experimental data.
| Catalyst System | Substrate | Product | Yield (%) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Solvent |
| Pd/C | 4-Chlorophthalimide | 5-Chloroisoindolin-1-one | High (Implied) | Not Specified | Not Specified | Not Specified | Ethyl Acetate with Trifluoroacetic Acid |
| [AgRe/Al₂O₃] | Azaphthalimides | Azaisoindolinones | 65-68 | 130 | 50 (H₂) | 40 | Anhydrous CPME |
Note: Direct quantitative yield for the synthesis of this compound using Pd/C was not explicitly found in the searched literature, though it is implied to be a viable method for the reduction of phthalimides to isoindolinones.[1] The [AgRe/Al₂O₃] system has been reported for the analogous transformation of azaphthalimides, providing a reference for reaction conditions.[2] Further optimization for the specific substrate, 4-chlorophthalimide, would be necessary.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the catalytic reduction of phthalimide derivatives.
General Protocol for Palladium-Catalyzed Hydrogenation of Phthalimides
This protocol is adapted from the hydrogenation of phthalimide to isoindolin-1-one and would require optimization for the synthesis of this compound from 4-chlorophthalimide.[1]
Materials:
-
Phthalimide derivative (e.g., 4-chlorophthalimide)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethyl Acetate
-
Trifluoroacetic Acid
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, a solution of the phthalimide derivative in ethyl acetate is prepared.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
Trifluoroacetic acid is added to the mixture.
-
The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is then subjected to hydrogenation under a set pressure of hydrogen gas with vigorous stirring.
-
The reaction is monitored for the uptake of hydrogen.
-
Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Protocol for Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of Azaphthalimides
This protocol, developed for azaphthalimides, provides a starting point for the synthesis of this compound using a bimetallic catalyst.[2]
Materials:
-
Azaphthalimide (starting material)
-
[AgRe/Al₂O₃] nanocatalyst
-
Anhydrous Cyclopentyl methyl ether (CPME)
-
4 Å Molecular Sieves
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
The azaphthalimide (0.125 mmol), [AgRe/Al₂O₃] nanomaterial (8 mol % Ag), and 4 Å molecular sieves (40 mg) are placed in a glass vial inside a high-pressure autoclave.
-
Anhydrous CPME (1 mL) is added to the vial.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 50 bar with H₂.
-
The reaction mixture is heated to 130 °C and stirred for 40 hours.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst and molecular sieves.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the azaisoindolinone product.
Experimental Workflow and Signaling Pathways
To visualize the general process of this compound synthesis via catalytic reduction, the following diagrams illustrate the logical workflow and a simplified catalytic cycle.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 5-Chloroisoindoline: A Comparative Guide to HPLC and Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two essential analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis—for validating the purity of 5-Chloroisoindoline. The following sections present experimental data, detailed protocols, and a comprehensive workflow to assist in the accurate assessment of this compound's purity.
Data Presentation
The purity of a synthesized batch of this compound was assessed against a certified reference standard. The results from both HPLC and elemental analysis are summarized below, offering a clear comparison of the product's performance.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC analysis provides a quantitative measure of the purity of a compound by separating it from any potential impurities. The table below compares the HPLC purity of a sample of this compound with an alternative product.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound (This Product) | 4.25 | 99.85 | 99.85 |
| Alternative Product A | 4.26 | 98.92 | 98.92 |
| Impurity 1 | 2.89 | 0.08 | - |
| Impurity 2 | 3.54 | 0.07 | - |
Elemental Analysis Data
Elemental analysis determines the percentage composition of elements within a sample, which is then compared to the theoretical values calculated from the compound's molecular formula (C₈H₈ClN). This comparison is crucial for confirming the compound's identity and purity. Many academic journals and regulatory bodies require the experimental values to be within ±0.4% of the theoretical values.[1][2]
| Element | Theoretical (%) | Experimental (This Product) (%) | Difference (%) |
| Carbon (C) | 62.55 | 62.48 | -0.07 |
| Hydrogen (H) | 5.25 | 5.21 | -0.04 |
| Nitrogen (N) | 9.12 | 9.09 | -0.03 |
| Chlorine (Cl) | 23.08 | 23.01 | -0.07 |
Experimental Protocols
Detailed methodologies for the HPLC and elemental analysis experiments are provided below to ensure reproducibility and accurate comparison.
HPLC Method for Purity Determination
This reverse-phase HPLC method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of methanol and a McIlvaine buffer solution can be effective for separating aromatic amines.[3] An alternative isocratic mobile phase could be a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Elemental Analysis Protocols
Elemental analysis involves two distinct procedures: CHN analysis for carbon, hydrogen, and nitrogen, and a separate method for halogen determination.
CHN Analysis:
This analysis is typically performed using an automated elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (approximately 1000°C) in a stream of pure oxygen.[4][5] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
Reduction and Separation: The combustion gases are passed through a reduction chamber to convert any nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector measures the concentration of each gas, and the instrument's software calculates the percentage of each element in the original sample.[4]
Chlorine Analysis (Schöniger Flask Combustion):
The determination of chlorine content is often carried out using the Schöniger flask combustion method.[6][7][8]
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample onto a piece of ashless filter paper.
-
Combustion: Place the filter paper in a platinum gauze basket attached to the stopper of a thick-walled flask filled with oxygen. The sample is ignited, and the combustion products are absorbed into a suitable solution (e.g., sodium hydroxide with hydrogen peroxide).
-
Titration: The resulting chloride ions in the absorption solution are then titrated with a standardized solution of silver nitrate or analyzed by ion chromatography to determine the chlorine content.[6][9]
Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, from initial sample handling to the final data analysis and comparison.
References
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 5. rsc.org [rsc.org]
- 6. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 8. Oxygen Flask Combustion Unit - Orlab Instruments Pvt. Ltd. [orlabindia.com]
- 9. m.youtube.com [m.youtube.com]
Comparative Efficacy Analysis of 5-Chloroisoindoline Derivatives and Established Anti-Inflammatory Drugs
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory potential of novel 5-chloroisoindoline derivatives benchmarked against the widely-used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
This guide provides an objective comparison of the anti-inflammatory efficacy of a representative this compound derivative, N-(4-chlorophenyl)isoindoline-1,3-dione, with the established NSAID, diclofenac. The comparison is based on their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and their in vivo effectiveness in a standard model of inflammation. Detailed experimental protocols and visual representations of the underlying biological and experimental processes are provided to support the presented data.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This conversion is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects associated with COX-1 inhibition.
A Comparative Guide to the Isomeric Separation of 5-Chloroisoindoline Mixtures by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in drug discovery and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 5-Chloroisoindoline is a key structural motif in various biologically active compounds, and the ability to isolate its enantiomers is paramount for further studies. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the separation of this compound enantiomers, supported by experimental data from structurally similar compounds to inform method development and optimization.
Performance Comparison of Chiral Chromatography Methods
The selection of the appropriate chiral stationary phase (CSP) and chromatographic mode is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including aromatic amines like this compound.
Below is a summary of the performance of different chiral columns and methodologies for the separation of compounds structurally analogous to this compound. This data serves as a strong starting point for the method development of this compound's enantiomeric separation. Given that this compound is a basic compound, the addition of a basic modifier to the mobile phase, such as diethylamine (DEA), is often necessary to achieve good peak shape and resolution.
Table 1: HPLC Performance Data for the Separation of Chloro-Substituted Aromatic Amine Analogs on Polysaccharide-Based CSPs
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v) | 1.0 | 25 | 1-(4-chlorophenyl)ethylamine | tR1: 8.5, tR2: 9.8 | 2.1 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) | 0.8 | 25 | 1-(4-chlorophenyl)ethylamine | tR1: 10.2, tR2: 11.5 | 1.9 |
| Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | n-Hexane/Isopropanol/DEA (95:5:0.1, v/v/v) | 1.0 | 30 | 1-(2-chlorophenyl)ethylamine | tR1: 12.3, tR2: 14.1 | 2.5 |
Table 2: SFC Performance Data for the Separation of Chloro-Substituted Aromatic Amine Analogs on Polysaccharide-Based CSPs
| Chiral Stationary Phase (CSP) | Mobile Phase (CO₂/Modifier) | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) |
| Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | CO₂/Methanol with 0.1% DEA (80:20, v/v) | 3.0 | 150 | 35 | 1-(4-chlorophenyl)ethylamine | tR1: 2.1, tR2: 2.5 | 2.3 |
| Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | CO₂/Ethanol with 0.1% DEA (85:15, v/v) | 2.5 | 120 | 40 | 1-(3-chlorophenyl)ethylamine | tR1: 3.4, tR2: 4.0 | 2.0 |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | CO₂/Isopropanol with 0.1% DEA (90:10, v/v) | 4.0 | 100 | 30 | 1-(4-chlorophenyl)ethylamine | tR1: 1.8, tR2: 2.2 | 2.4 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are representative experimental protocols for both HPLC and SFC.
Chiral HPLC Method Development Protocol
1. Initial Screening:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A series of isocratic mixtures of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) with 0.1% DEA. Start with a ratio of 90:10 (Hexane:Alcohol).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound mixture in the mobile phase to a concentration of 1 mg/mL.
2. Optimization:
-
If separation is observed but resolution is poor (Rs < 1.5), decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.
-
If peaks are broad, ensure the DEA concentration is sufficient.
-
Vary the alcohol modifier (Isopropanol vs. Ethanol) as this can significantly impact selectivity.
-
Optimize the flow rate; lower flow rates often improve resolution in chiral separations.
Chiral SFC Method Development Protocol
1. Initial Screening:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of CO₂ and a modifier (Methanol, Ethanol, or Isopropanol) with 0.1% DEA. A typical screening gradient is 5% to 40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
Detection: UV-Vis Diode Array Detector (DAD).
-
Sample Preparation: Dissolve the this compound mixture in the modifier to a concentration of 1 mg/mL.
2. Optimization:
-
Based on the screening results, select the best modifier and switch to an isocratic mobile phase composition for fine-tuning the separation.
-
Adjust the percentage of the modifier to optimize the balance between resolution and analysis time.
-
Vary the back pressure and temperature to further improve the separation.
Visualizing the Chiral Separation Workflow
A systematic approach is key to efficient method development in chiral chromatography. The following diagram illustrates a typical workflow for the isomeric separation of a chiral compound like this compound.
Caption: Workflow for Chiral Separation Method Development.
In Vitro vs. In Vivo Efficacy of Isoindoline-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. While the direct in vitro and in vivo efficacy data for simple 5-chloroisoindoline-containing compounds is limited in publicly available literature, this guide provides a comparative analysis of a closely related class: isoindolinone derivatives. This guide will objectively compare the performance of these compounds, supported by experimental data, to provide a framework for understanding the translation from in vitro activity to in vivo efficacy.
Representative Compound Class: Isoindolinone KV1.5 Blockers
A series of isoindolinone compounds have been identified as potent blockers of the Kv1.5 potassium ion channel, a target for the treatment of atrial fibrillation. By modifying side chains on the isoindolinone scaffold, researchers have developed metabolically stable compounds with favorable in vivo pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the in vitro potency and in vivo pharmacokinetic data for a representative isoindolinone compound.
| Compound ID | In Vitro Potency (Kv1.5 IC50, µM) | In Vivo Pharmacokinetics (Mouse) |
| Example Compound 1 | 0.025 | Clearance: Low Volume of Distribution: Moderate Half-life: Long |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
In Vitro Kv1.5 Ion Channel Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the Kv1.5 potassium channel.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the human Kv1.5 channel is used.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to measure Kv1.5 currents.
-
Compound Application: The cells are perfused with a solution containing the test compound at various concentrations.
-
Data Analysis: The inhibition of the Kv1.5 current at each concentration is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the pharmacokinetic profile of the test compounds after intravenous administration in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Compound Administration: The test compound is administered as a single intravenous bolus dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of the test compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated from the plasma concentration-time data.
Visualizations
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: General workflow for in vitro and in vivo evaluation.
Signaling Pathway (Hypothetical)
As the specific signaling pathway for the example isoindolinone Kv1.5 blockers is not detailed in the provided search results, a hypothetical diagram illustrating the general principle of ion channel blockade is presented below.
Caption: Blockade of Kv1.5 channel by an isoindolinone compound.
Safety Operating Guide
Proper Disposal of 5-Chloroisoindoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Chloroisoindoline are paramount for ensuring a secure laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step guidance.
This compound and its derivatives are halogenated heterocyclic compounds that require careful management as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures will minimize these risks and ensure compliance with safety regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Synonyms | This compound-1,3-dione, 4-Chlorophthalimide |
| CAS Number | 7147-90-2 |
| Molecular Formula | C₈H₄ClNO₂ |
| Molecular Weight | 181.57 g/mol |
| Appearance | Slight yellow crystalline powder[1] |
| Purity | 98% |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet for the closely related compound 5-Chloro-2-methyl-4-isothiazolin-3-one, this class of chemicals can cause severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Lab coat and, if necessary, an apron or full-body suit for large quantities or potential for splashing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items like weighing boats, filter paper, and disposable PPE, in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, designated container for halogenated organic liquid waste.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. This is because the disposal methods for these two streams differ significantly.
-
Ensure the liquid waste container is securely sealed to prevent leaks and evaporation.
-
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Corrosive," "Skin Sensitizer," "Environmental Hazard")
-
The date the waste was first added to the container.
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from general lab traffic and incompatible chemicals.
-
Ensure containers are stored upright and on a secondary containment tray to catch any potential leaks.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
Once the waste container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Chloroisoindoline
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloroisoindoline could not be located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic and heterocyclic compounds. This information is intended for educational and illustrative purposes. All laboratory personnel must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
Halogenated compounds are integral to many research and development activities. However, their chemical properties demand strict safety protocols to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, for handling this compound.
Hazard Identification
Based on data from similar halogenated compounds, researchers should be aware of the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed or inhaled.[1]
-
Skin Irritation/Corrosion: Can cause skin irritation, and in some cases, severe burns and eye damage.[2]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[2][4] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[2][5] | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2][4] | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation of the Work Area:
-
Ensure a chemical fume hood is operational and the workspace is clean and free of clutter.
-
Place all necessary equipment, including reagents, glassware, and waste containers, within the fume hood before starting.
2. Handling the Chemical:
-
Conduct all procedures involving this compound within a certified chemical fume hood.
-
Keep the sash at the lowest possible height that still allows for comfortable and safe work.
-
Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risks.
3. Post-Procedure Cleanup:
-
Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinsate as hazardous waste.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical for laboratory safety and environmental compliance.
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Use designated, clearly labeled waste containers for solid and liquid waste.
2. Waste Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect solid this compound waste, including contaminated items like weighing paper, gloves, and pipette tips, in a designated and properly labeled solid hazardous waste container.[6] |
| Liquid Waste | Collect solutions containing this compound and the initial solvent rinses of contaminated glassware in a designated, properly labeled liquid hazardous waste container for halogenated organic compounds.[6] |
| Empty Containers | "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous waste.[6] |
3. Waste Container Management:
-
Use chemically compatible containers, such as high-density polyethylene (HDPE), with secure, leak-proof lids.[6]
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration of each component, the date of first waste addition, and relevant hazard pictograms.[6]
-
Keep waste containers closed at all times, except when adding waste.
4. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
